Clopimozide
Description
Structure
3D Structure
Propriétés
Numéro CAS |
53179-12-7 |
|---|---|
Formule moléculaire |
C28H28ClF2N3O |
Poids moléculaire |
496.0 g/mol |
Nom IUPAC |
3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-6-chloro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H28ClF2N3O/c29-21-7-12-27-26(18-21)32-28(35)34(27)24-13-16-33(17-14-24)15-1-2-25(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24-25H,1-2,13-17H2,(H,32,35) |
Clé InChI |
JCZYXTVBWHAWLL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Apparence |
Solid powder |
Autres numéros CAS |
53179-12-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Clopimozide; NSC 335305; NSC-335305; NSC335305; R 29764; R-29764; R29764; |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Clopimozide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopimozide is a typical antipsychotic agent belonging to the diphenylbutylpiperidine class of drugs. Though never marketed, its potent and long-acting pharmacological profile has made it a subject of scientific interest. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound. Its primary modes of action are potent antagonism of the dopamine (B1211576) D2 receptor and blockade of L-type voltage-gated calcium channels. This dual mechanism contributes to its antipsychotic effects and distinguishes it from other neuroleptics. This document details the quantitative binding affinities, experimental methodologies used to elucidate its action, and the relevant intracellular signaling pathways.
Core Pharmacological Actions
This compound's therapeutic potential as an antipsychotic agent stems from its high-affinity interactions with specific neuroreceptors and ion channels. The primary targets identified are:
-
Dopamine D2 Receptor Antagonism: Like other typical antipsychotics, this compound exhibits a strong binding affinity for dopamine D2 receptors.[1][2] This antagonism is believed to be the cornerstone of its efficacy in mitigating the positive symptoms of schizophrenia, which are hypothesized to arise from hyperactive dopaminergic signaling in the mesolimbic pathway.[1]
-
L-Type Calcium Channel Blockade: this compound is a potent antagonist of L-type voltage-gated calcium channels.[3][4][5] This action is shared with other members of the diphenylbutylpiperidine class and is thought to contribute to its unique therapeutic profile, potentially influencing neuronal excitability and neurotransmitter release.[5]
Quantitative Data: Binding Affinities and Potency
The following tables summarize the available quantitative data for this compound and its close structural analogs, pimozide (B1677891) and penfluridol (B1679229), which are often used as reference compounds for the diphenylbutylpiperidine class. The data for analogs are provided to offer a more complete picture of the likely binding profile of this compound, for which specific data is limited.
Table 1: Dopamine and Serotonin Receptor Binding Affinities (Ki in nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | 5-HT1A Receptor | 5-HT7 Receptor | α1-Adrenoceptor |
| Pimozide | 588[6] - 6600[7][8] | 1.4[6] - 3.0[7][8] | 0.83[7][8] - 2.5[6] | N/A | 310[7][8] | 0.5 | 39[6][7][8] |
| Penfluridol | 147[9] | 159[9] | 136[9] | 10,000[9] | N/A | N/A | N/A |
N/A: Data not available.
Table 2: L-Type Calcium Channel Antagonism
| Compound/Class | Assay | Potency (IC50/Ki) |
| This compound | Inhibition of [3H]nitrendipine binding | 17 nM[3] |
| Diphenylbutylpiperidines (including this compound) | Inhibition of [3H]nitrendipine binding | 13-30 nM[5] |
| Pimozide | Inhibition of KCl-induced Ca2+ increase | 75 ± 15 nM[10] |
| Penfluridol | Inhibition of dopamine binding to dopamine receptor | 1.6 µM[11] |
Experimental Protocols
The following sections detail the generalized methodologies employed to determine the binding affinities and functional effects of this compound and related compounds.
Radioligand Binding Assays for Receptor Affinity
These assays are utilized to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Key Methodological Details:
-
Receptor Source: Membranes prepared from brain tissue (e.g., striatum for D2 receptors) or cell lines recombinantly expressing the receptor of interest (e.g., HEK293 cells).[12]
-
Radioligands:
-
Incubation: Performed in a buffered solution at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12]
-
Separation: Rapid vacuum filtration through glass fiber filters separates the membrane-bound radioligand from the unbound radioligand in the solution.[12]
-
Data Analysis: Non-linear regression analysis of the competition curve is used to determine the IC50 value. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade
This technique allows for the measurement of ion currents across the cell membrane, providing a direct assessment of ion channel function and its modulation by drugs.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Key Methodological Details:
-
Cell Types: Acutely dissociated neurons or cardiomyocytes that endogenously express L-type calcium channels.
-
Solutions: The extracellular solution contains Ba2+ or Ca2+ as the charge carrier, and the intracellular solution contains ions that block other currents (e.g., K+ channels) to isolate the calcium current.[17]
-
Voltage Protocol: Cells are held at a negative potential (e.g., -80 mV) and then depolarized to a potential that maximally activates L-type calcium channels (e.g., 0 mV).[10]
-
Data Acquisition and Analysis: Specialized software is used to acquire and analyze the current traces. The peak current amplitude is measured, and the extent of inhibition by this compound is quantified.
Signaling Pathways
The therapeutic and side effects of this compound can be understood by examining the downstream signaling cascades affected by its primary molecular actions.
Dopamine D2 Receptor Antagonism Signaling Pathway
Antagonism of the D2 receptor, a Gαi/o-coupled receptor, primarily leads to an increase in the intracellular concentration of cyclic AMP (cAMP).[18][19][20][21]
Caption: Downstream signaling of D2 receptor antagonism.
By blocking the D2 receptor, this compound prevents the inhibitory action of dopamine on adenylyl cyclase. This leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). Activated DARPP-32 is a potent inhibitor of Protein Phosphatase-1 (PP-1). The inhibition of PP-1 leads to an increased phosphorylation state of numerous downstream effector proteins, thereby modulating neuronal excitability and gene expression.[18][19][20][21]
L-Type Calcium Channel Blockade Signaling Pathway
Blockade of L-type calcium channels by this compound reduces the influx of Ca2+ into the neuron upon depolarization. This has significant consequences for intracellular signaling, particularly pathways leading to gene transcription.[22][23][24][25][26]
Caption: Signaling consequences of L-type calcium channel blockade.
The influx of calcium through L-type channels is a critical step in excitation-transcription coupling.[22][23][24][25][26] Calcium ions bind to calmodulin, which in turn activates several downstream kinases, including Calcium/calmodulin-dependent protein kinases (CaMKs) and the Ras-MAPK/ERK pathway.[23][25][26] These kinases converge on the nucleus to phosphorylate the transcription factor CREB (cAMP response element-binding protein). By blocking this initial calcium influx, this compound can attenuate the activation of these signaling pathways and subsequent CREB-mediated gene expression, which is important for neuronal plasticity and survival.[22][23][24][25][26]
Conclusion
The mechanism of action of this compound is characterized by a dual antagonism of dopamine D2 receptors and L-type calcium channels. This combination of effects likely underlies its potent and long-lasting antipsychotic properties. While a lack of extensive clinical development has resulted in limited specific data for this compound itself, analysis of its structural class and close analogs provides a robust framework for understanding its pharmacological profile. Further research into the interplay between these two signaling pathways may offer insights into the development of novel antipsychotic agents with improved efficacy and side-effect profiles.
References
- 1. What is the mechanism of Pimozide? [synapse.patsnap.com]
- 2. What is the mechanism of Fluspirilene? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Calcium Channel | TargetMol [targetmol.com]
- 5. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Analogs of penfluridol as chemotherapeutic agents with reduced central nervous system activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic pimozide is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. pnas.org [pnas.org]
- 20. jneurosci.org [jneurosci.org]
- 21. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. L-Type Ca(2+) channels are essential for glutamate-mediated CREB phosphorylation and c-fos gene expression in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rupress.org [rupress.org]
- 24. tandfonline.com [tandfonline.com]
- 25. jneurosci.org [jneurosci.org]
- 26. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage-Gated Ca2+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Clopimozide as a Calcium Channel Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopimozide, a diphenylbutylpiperidine derivative, is recognized for its antipsychotic properties. Emerging evidence has robustly positioned it as a potent calcium channel antagonist. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its interaction with voltage-gated calcium channels. It synthesizes quantitative data, details key experimental protocols for its characterization, and presents visual representations of its signaling pathways and relevant experimental workflows. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the therapeutic potential of this compound and other calcium channel modulators.
Introduction
This compound (R-29,764) is a typical antipsychotic drug belonging to the diphenylbutylpiperidine class.[1][2][3] While its primary clinical application has been in the management of psychosis, a significant body of research has elucidated its function as a potent antagonist of voltage-gated calcium channels.[4][5][6][7] This activity is believed to contribute to its unique therapeutic profile and opens avenues for its potential application in other channelopathies. This guide delves into the technical details of this compound's interaction with calcium channels, providing a foundational resource for further research and development.
Chemical Properties
A clear understanding of this compound's chemical structure is fundamental to appreciating its pharmacological activity.
| Property | Value |
| IUPAC Name | 5-chloro-1-(1-(4,4-bis(4-fluorophenyl)butyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| Molecular Formula | C₂₈H₂₈ClF₂N₃O |
| Molecular Weight | 496.0 g/mol |
| CAS Number | 53179-12-7 |
Mechanism of Action as a Calcium Channel Antagonist
This compound exerts its calcium channel blocking effects primarily through interaction with L-type voltage-gated calcium channels. This has been demonstrated through its potent inhibition of [³H]nitrendipine binding, a radioligand that specifically labels the dihydropyridine (B1217469) binding site on the α1 subunit of L-type calcium channels.[4][5][8] The inhibition is competitive and occurs at nanomolar concentrations, indicating a high affinity for the channel.
The functional consequence of this binding is a reduction in the influx of extracellular calcium into the cell upon membrane depolarization. This reduction in intracellular calcium concentration modulates a variety of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.[9]
While the primary target appears to be L-type calcium channels, evidence suggests that diphenylbutylpiperidines, the class of compounds to which this compound belongs, may also interact with other types of voltage-gated calcium channels, such as N-type and P/Q-type channels, albeit with potentially different affinities.[10]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for this compound's action as a calcium channel antagonist.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related diphenylbutylpiperidine compounds.
Table 1: Binding Affinity of this compound
| Ligand | Preparation | IC₅₀ (nM) | Reference |
| [³H]nitrendipine | Rat Brain Membranes | 17 | [1][8] |
Table 2: Functional Antagonism by Diphenylbutylpiperidines
| Compound Class | Assay | Concentration Range | Effect | Reference |
| Diphenylbutylpiperidines | K⁺-induced contraction of rat vas deferens | 40 - 350 nM | Inhibition | [4][5] |
| Fluspirilene | P-type Ca²⁺ current in cerebellar Purkinje neurons | EC₅₀ = 6 µM | Inhibition | [10] |
| Fluspirilene | N-type Ca²⁺ current in sympathetic neurons | EC₅₀ = 2 µM | Inhibition | [10] |
| Pimozide | K⁺-induced increase in intracellular Ca²⁺ in quin2-loaded myocytes | IC₅₀ = 75 ± 15 nM | Inhibition | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a calcium channel antagonist.
[³H]nitrendipine Binding Assay
This protocol is adapted from studies investigating the binding of dihydropyridine calcium channel antagonists.
Objective: To determine the affinity of this compound for the L-type calcium channel by measuring its ability to displace the binding of [³H]nitrendipine.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]nitrendipine (radioligand)
-
This compound (test compound)
-
Nifedipine (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.
-
Binding Assay: In assay tubes, combine the membrane preparation, [³H]nitrendipine (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled nifedipine.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Potassium-Induced Contraction of Rat Vas Deferens
This ex vivo functional assay assesses the ability of this compound to inhibit smooth muscle contraction induced by depolarization.[2][7][12][13][14][15][16]
Objective: To evaluate the functional antagonist effect of this compound on voltage-gated calcium channels in smooth muscle.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (physiological salt solution)
-
Potassium chloride (KCl) for depolarization
-
This compound (test compound)
-
Organ bath with an isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the vas deferens. Clean the tissue of adhering fat and connective tissue and mount it in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.
-
Contraction Induction: Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with a high-potassium solution (e.g., containing 80 mM KCl).
-
Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the isometric tension of the vas deferens.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the maximal contraction induced by high KCl. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in single cells.[3][17][18][19][20][21][22][23][24][25][26]
Objective: To directly measure the effect of this compound on calcium channel currents.
Materials:
-
Cell line expressing the calcium channel of interest (e.g., HEK293 cells transfected with the α1 subunit of an L-type calcium channel) or primary cells.
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for making patch pipettes
-
Extracellular and intracellular solutions
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with the appropriate intracellular solution.
-
Seal Formation: Under microscopic observation, bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential where the calcium channels are in a closed state (e.g., -80 mV). Apply depolarizing voltage steps to activate the calcium channels and record the resulting inward calcium current.
-
Drug Perfusion: After obtaining a stable baseline recording of the calcium currents, perfuse the cell with an extracellular solution containing this compound.
-
Data Acquisition and Analysis: Record the calcium currents in the presence of this compound. Analyze the data to determine the percentage of current inhibition at different drug concentrations and voltage protocols.
Mandatory Visualizations
Experimental Workflow: Characterization of a Novel Calcium Channel Antagonist
The following diagram outlines a typical experimental workflow for the characterization of a compound like this compound.
Logical Relationship: Multi-target Profile of Diphenylbutylpiperidines
This diagram illustrates the known and potential targets of the diphenylbutylpiperidine class of drugs.
Conclusion
This compound's role as a potent calcium channel antagonist, particularly at L-type channels, is well-supported by a confluence of binding and functional data. This technical guide has consolidated key quantitative information and detailed experimental protocols to facilitate further investigation into its mechanism of action and therapeutic potential. The provided visualizations offer a clear framework for understanding its signaling pathway and the experimental approaches to its characterization. Future research should focus on elucidating the selectivity profile of this compound across a broader range of calcium channel subtypes and exploring its therapeutic utility in conditions where calcium channel dysregulation is a key pathological feature.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. This compound (R 29 764), a new highly potent and orally long-acting neuroleptic of the diphenylbutylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroleptics of the diphenylbutylpiperidine series are potent calcium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Patch-clamp recording of voltage-sensitive Ca2+ channels. | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Physiological and pharmacological aspects of the vas deferens—an update [frontiersin.org]
- 15. Specific H+/K(+)-ATPase inhibitors decreased contractile responses of isolated rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KCl contractions in the rat isolated seminal vesicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding the mechanism of action of atypical antipsychotic drugs. A review of compounds in use and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Involvement of calcium and cyclic AMP in the K+-induced rhythmic contraction of isolated rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 21. Whole-cell recording of calcium channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Patch-clamp study of the calcium-dependent chloride current in AtT-20 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
In Vitro Characterization of Clopimozide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopimozide (R-29,764) is a potent, long-acting antipsychotic agent belonging to the diphenylbutylpiperidine class of neuroleptics.[1][2] Developed by Janssen Pharmaceutica, its in vitro pharmacological profile is characterized by a dual mechanism of action, primarily acting as a potent antagonist of both dopamine (B1211576) D2 receptors and L-type voltage-gated calcium channels.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinities, effects on signaling pathways, and the experimental protocols used for its evaluation.
Data Presentation: Quantitative Analysis of In Vitro Activity
The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the available quantitative data for this compound and related diphenylbutylpiperidine antipsychotics for comparative purposes.
Table 1: Calcium Channel Antagonist Activity of this compound
| Radioligand | Assay Type | Preparation | IC50 (nM) | Reference |
| [3H]nitrendipine | Radioligand Binding | Not Specified | 17 | [1] |
| [3H]nilandipine | Radioligand Binding | Not Specified | Data not available | [5] |
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Diphenylbutylpiperidine Antipsychotics
| Receptor | This compound | Pimozide | Fluspirilene | Penfluridol | Haloperidol (Reference) |
| Dopamine | |||||
| D1 | Data not available | 25 | 20 | 18 | 2.5 |
| D2 | Data not available | 0.3-1.2 | 0.2-0.8 | 0.5-1.5 | 1-2 |
| D3 | Data not available | 0.25 | Data not available | Data not available | 0.7 |
| D4 | Data not available | 0.9 | Data not available | Data not available | 5 |
| Serotonin | |||||
| 5-HT1A | Data not available | 2500 | Data not available | Data not available | 340 |
| 5-HT2A | Data not available | 1.2-3.0 | 1.0 | 2.5 | 30 |
| 5-HT2C | Data not available | 29 | Data not available | Data not available | 1000 |
| Adrenergic | |||||
| α1 | Data not available | 2 | 10 | 15 | 6 |
| Histamine | |||||
| H1 | Data not available | 15 | Data not available | Data not available | 50 |
| Muscarinic | |||||
| M1 | Data not available | >10,000 | Data not available | Data not available | >10,000 |
Mechanism of Action and Signaling Pathways
This compound's therapeutic and side-effect profile is dictated by its interaction with multiple signaling pathways. Its primary mechanisms of action are the blockade of dopamine D2 receptors and L-type voltage-gated calcium channels.
Dopamine D2 Receptor Antagonism
As a potent D2 receptor antagonist, this compound interferes with the downstream signaling cascade initiated by dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the dopamine-induced reduction in cAMP, thereby modulating the activity of protein kinase A (PKA) and downstream signaling pathways that regulate neuronal excitability and gene expression.
L-type Calcium Channel Blockade
This compound is also a potent antagonist of L-type voltage-gated calcium channels.[7][8] These channels are crucial for regulating intracellular calcium concentration in response to membrane depolarization. By blocking these channels, this compound reduces the influx of calcium into neurons. This reduction in intracellular calcium can affect a wide range of cellular processes, including neurotransmitter release, enzyme activity, and gene expression.
Experimental Protocols
The in vitro characterization of this compound relies on a suite of standardized pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Membrane Preparation: Homogenates from cells expressing the human dopamine D2 receptor or from specific brain regions (e.g., striatum).
- Radioligand: A high-affinity D2 receptor antagonist, such as [3H]spiperone or [3H]raclopride.
- Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol).
- Assay Buffer: Typically Tris-HCl buffer containing physiological salts.
- This compound Stock Solution: Prepared in a suitable solvent like DMSO.
- Filtration Apparatus: Glass fiber filters and a vacuum manifold.
- Scintillation Counter: For detecting radioactivity.
2. Procedure:
- Prepare serial dilutions of this compound.
- In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either buffer (for total binding), a serial dilution of this compound, or the non-specific binding control.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prepare_reagents [label="Prepare Reagents\n(Membranes, Radioligand,\nthis compound dilutions)"];
incubation [label="Incubate\n(Membranes + Radioligand\n+ this compound)"];
filtration [label="Rapid Filtration\nand Washing"];
scintillation_counting [label="Scintillation Counting"];
data_analysis [label="Data Analysis\n(IC50 and Ki determination)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prepare_reagents;
prepare_reagents -> incubation;
incubation -> filtration;
filtration -> scintillation_counting;
scintillation_counting -> data_analysis;
data_analysis -> end;
}
Functional Calcium Flux Assay for L-type Calcium Channel Antagonism
This cell-based functional assay measures the ability of this compound to inhibit calcium influx through L-type voltage-gated calcium channels.
1. Materials:
- Cell Line: A cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK293 cells).
- Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
- Depolarizing Agent: A high concentration of potassium chloride (KCl) to induce membrane depolarization.
- Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).
- This compound Stock Solution: Prepared in a suitable solvent like DMSO.
- Fluorescence Plate Reader: Capable of kinetic reads.
2. Procedure:
- Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
- Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
- Wash the cells to remove excess dye.
- Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
- Measure the baseline fluorescence using the plate reader.
- Inject the depolarizing agent (KCl) into the wells and immediately begin kinetic fluorescence reading to measure the change in intracellular calcium concentration.
3. Data Analysis:
- Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at two wavelengths (for ratiometric dyes) in response to depolarization.
- Normalize the response in the presence of this compound to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value using non-linear regression.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_plating [label="Plate Cells"];
dye_loading [label="Load Cells with\nCalcium Indicator Dye"];
pre_incubation [label="Pre-incubate with\nthis compound"];
baseline_reading [label="Measure Baseline\nFluorescence"];
depolarization [label="Induce Depolarization\n(e.g., with KCl)"];
kinetic_reading [label="Kinetic Fluorescence\nReading"];
data_analysis [label="Data Analysis\n(IC50 determination)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_plating;
cell_plating -> dye_loading;
dye_loading -> pre_incubation;
pre_incubation -> baseline_reading;
baseline_reading -> depolarization;
depolarization -> kinetic_reading;
kinetic_reading -> data_analysis;
data_analysis -> end;
}
Conclusion
The in vitro characterization of this compound reveals a pharmacological profile defined by potent antagonism of both dopamine D2 receptors and L-type voltage-gated calcium channels. While specific binding affinity data (Ki values) for a broad range of receptors are not extensively published, its classification as a diphenylbutylpiperidine antipsychotic suggests a high affinity for the D2 receptor. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other compounds with similar mechanisms of action. Further research to fully elucidate its receptor binding profile and downstream signaling effects will provide a more complete understanding of its therapeutic potential and side-effect liabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Calcium Channel | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
Clopimozide's Affinity for Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopimozide is a typical antipsychotic agent belonging to the diphenylbutylpiperidine class of drugs. Like other drugs in this class, its pharmacological effects are primarily attributed to its interaction with dopamine (B1211576) receptors. Understanding the precise binding affinities and functional consequences of this interaction is crucial for elucidating its mechanism of action, predicting its therapeutic and side-effect profiles, and guiding the development of novel antipsychotic agents. This technical guide provides an in-depth overview of this compound's dopamine receptor affinity, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Affinity of this compound for Dopamine Receptors
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Notes |
| D1 | Pimozide (B1677891) | 6600[1] | - | Pimozide, a structurally similar compound, shows very low affinity for the D1 receptor. It is anticipated that this compound would exhibit a similarly low affinity. |
| D2 | Pimozide | 3.0[1] | - | The D2 receptor is the primary target for typical antipsychotics. Pimozide displays high affinity for this receptor, and this compound is expected to have a comparable high affinity. |
| D3 | Pimozide | 0.83[1] | - | Pimozide shows very high affinity for the D3 receptor. This is a common characteristic of diphenylbutylpiperidine antipsychotics. |
| D4 | Clozapine | 22[2] | - | While direct Ki values for this compound at the D4 receptor are not readily available, data for clozapine, another atypical antipsychotic, is provided for context. The affinity of diphenylbutylpiperidines for the D4 receptor can be variable. |
| D5 | - | - | - | Data on the binding affinity of this compound or pimozide for the D5 receptor is not widely reported in publicly available literature. |
Note: The Ki values are dependent on the experimental conditions, including the radioligand used in the assay.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the dopamine receptor affinity of compounds like this compound.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki of this compound for each dopamine receptor subtype.
Materials:
-
Membrane preparations from cells stably expressing a specific human dopamine receptor subtype (D1, D2, D3, D4, or D5).
-
Radioligands:
-
For D1-like receptors (D1, D5): [³H]-SCH23390.
-
For D2-like receptors (D2, D3, D4): [³H]-Spiperone or [³H]-Raclopride.
-
-
This compound of known concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol (B65202) for D2-like receptors, 10 µM SKF-100330A for D1-like receptors).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the second messenger cyclic AMP (cAMP), which is modulated by dopamine receptor activation.
Objective: To characterize the functional activity of this compound at D1-like and D2-like dopamine receptors.
Materials:
-
Cells stably expressing a specific human dopamine receptor subtype (D1 or D2).
-
This compound of known concentration.
-
Dopamine (as a reference agonist).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Assay:
-
For D1 receptors (Gs-coupled): Incubate the cells with varying concentrations of this compound in the presence and absence of a sub-maximal concentration of dopamine. Measure the resulting cAMP levels. An agonist will increase cAMP, while an antagonist will block the dopamine-induced increase in cAMP.
-
For D2 receptors (Gi-coupled): Incubate the cells with forskolin to stimulate cAMP production. Then, add varying concentrations of this compound in the presence and absence of dopamine. Measure the inhibition of forskolin-stimulated cAMP levels. An agonist will inhibit cAMP production, and an antagonist will block the dopamine-induced inhibition of cAMP.
-
-
Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
Visualizations
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow of a radioligand binding assay.
Logical Relationship: Structure-Affinity in Diphenylbutylpiperidines
The chemical structure of diphenylbutylpiperidines, including this compound, is a key determinant of their high affinity for D2-like dopamine receptors.
Caption: Structure-affinity relationship of diphenylbutylpiperidines.
Conclusion
This compound is a potent antipsychotic of the diphenylbutylpiperidine class, with its therapeutic effects likely mediated through high-affinity antagonism of D2-like dopamine receptors. While a complete binding profile across all dopamine receptor subtypes is not fully elucidated in publicly available literature, the existing data for structurally related compounds suggests a high affinity for D2 and D3 receptors and a low affinity for D1 receptors. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound's dopamine receptor affinity and functional activity. The provided visualizations offer a clear understanding of the underlying signaling pathways and experimental procedures relevant to the study of this and similar compounds. Further research to establish a complete and direct comparative binding profile of this compound is warranted to fully understand its pharmacological nuances.
References
An In-Depth Technical Guide to the Long-Acting Neuroleptic Properties of Clopimozide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopimozide (R 29 764) is a long-acting, orally active neuroleptic agent belonging to the diphenylbutylpiperidine class of antipsychotic drugs. Developed by Janssen Pharmaceutica, it shares structural and pharmacological similarities with other members of this class, such as pimozide (B1677891) and penfluridol. Although never commercially marketed, this compound has been a subject of scientific interest due to its high potency and extended duration of action, lasting at least one week after a single administration. This technical guide provides a comprehensive overview of the core neuroleptic properties of this compound, focusing on its mechanism of action, pharmacokinetics, and preclinical and clinical findings.
Mechanism of Action
This compound's primary mechanism of action as a neuroleptic is attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This blockade is a hallmark of typical antipsychotics and is believed to be responsible for their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.
In addition to its potent D2 receptor antagonism, this compound, like other diphenylbutylpiperidines, exhibits activity as a calcium channel antagonist. This blockade of voltage-operated calcium channels may contribute to its unique clinical profile, including potential efficacy against negative symptoms of schizophrenia, such as emotional withdrawal.
The following diagram illustrates the proposed primary signaling pathways affected by this compound:
Pharmacological Profile
Preclinical studies in animal models have demonstrated this compound's potent and long-lasting neuroleptic effects. The following tables summarize key quantitative data from these studies.
Table 1: In Vivo Pharmacological Activity of this compound
| Test | Animal Model | ED₅₀ (mg/kg) | Time to Peak Effect (hours) | Duration of Action |
| Apomorphine (B128758) Antagonism | Rat | 0.021 | 4 | > 96 hours |
| Norepinephrine Antagonism | Rat | 0.23 | 4 | > 32 hours |
| Palpebral Ptosis | Rat | 0.31 | 2 | > 32 hours |
| Conditioned Avoidance Response | Rat | 0.10 | 4 | > 96 hours |
Data extracted from Janssen et al. (1975).
Table 2: Acute Toxicity of this compound
| Species | Route of Administration | LD₅₀ (mg/kg) |
| Rat | Oral | > 160 |
| Dog | Oral | > 40 |
Data extracted from Janssen et al. (1975).
Experimental Protocols
Apomorphine-Induced Stereotypy in Rats
This model is used to assess the dopamine receptor blocking activity of neuroleptic drugs.
Methodology:
-
Male Wistar rats are individually housed and allowed to acclimate.
-
On the test day, animals are pre-treated with either vehicle or varying doses of this compound orally.
-
After a specified pre-treatment time (e.g., 4 hours), rats are administered a subcutaneous injection of apomorphine (a dopamine agonist) at a dose known to induce stereotyped behaviors (e.g., 1.25 mg/kg).
-
Immediately after apomorphine injection, stereotyped behaviors such as sniffing, licking, and gnawing are observed and scored by a trained observer blind to the treatment conditions at regular intervals (e.g., every 10 minutes for 1 hour).
-
The ED₅₀ is calculated as the dose of this compound that reduces the stereotypy score by 50% compared to the vehicle-treated group.
The workflow for this experiment is depicted below:
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic behavioral paradigm to screen for antipsychotic activity.
Methodology:
-
Rats are trained in a shuttle box to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a conditioned stimulus (e.g., a light or tone).
-
A trial begins with the presentation of the conditioned stimulus. If the rat moves to the other compartment of the shuttle box within a set time (e.g., 10 seconds), the unconditioned stimulus is avoided (avoidance response).
-
If the rat fails to move during the conditioned stimulus presentation, the unconditioned stimulus is delivered until the rat escapes to the other compartment (escape response).
-
Once the animals are trained to a stable baseline of avoidance, they are treated with this compound or vehicle.
-
The drug's effect on the number of avoidance and escape responses is recorded. A selective suppression of avoidance responses without impairing the escape response is indicative of neuroleptic activity.
Clinical Studies
Clinical investigations of this compound have been limited. An open-label and a double-blind study in chronic psychotic patients suggested that this compound may be an effective antipsychotic, with patients showing improved social behavior and reduced preoccupation with delusions and hallucinations. However, the results of the double-blind study were not as robust as the open-label trial, with the authors suggesting that the dosage used might have been too high.
Conclusion
This compound is a potent, long-acting neuroleptic of the diphenylbutylpiperidine class with a pharmacological profile consistent with dopamine D2 receptor antagonism and calcium channel blockade. Preclinical studies have demonstrated its efficacy in animal models predictive of antipsychotic activity. While clinical data is sparse, it suggests potential therapeutic benefit in psychotic disorders. The long duration of action of this compound makes it an interesting compound for understanding the pharmacodynamics of long-acting oral antipsychotics. Further research would be necessary to fully elucidate its clinical potential and detailed receptor binding profile.
Clopimozide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopimozide is a potent, long-acting antipsychotic of the diphenylbutylpiperidine class, known for its high affinity as a dopamine (B1211576) D2 receptor and calcium channel antagonist.[1][2] Despite its significant pharmacological interest, this compound was never commercially marketed, leading to a scarcity of comprehensive physicochemical data in public literature.[3] This technical guide provides an in-depth overview of the available and extrapolated data on the solubility and stability of this compound. Due to the limited specific data for this compound, this guide leverages information from its close structural analog, pimozide (B1677891), to provide a robust framework for researchers. Detailed experimental protocols for solubility determination and forced degradation studies are presented to enable scientists to generate specific data. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and analysis.
Core Physicochemical Properties
This compound is a lipophilic molecule, a characteristic typical of the diphenylbutylpiperidine class.[4] This property dictates its solubility profile, rendering it poorly soluble in aqueous media and more soluble in organic solvents.
Solubility Data
Quantitative solubility data for this compound is sparse. A known value in dimethyl sulfoxide (B87167) (DMSO) is available. To provide a more comprehensive profile for formulation development, solubility data for the structurally similar compound, pimozide, is presented below as a surrogate. Researchers should, however, determine the solubility of this compound empirically for their specific applications.
Table 1: Quantitative Solubility of this compound and its Analog, Pimozide
| Solvent | This compound Solubility | Pimozide Solubility | Molar Solubility (Pimozide) | Temperature (°C) | Source |
| Dimethyl Sulfoxide (DMSO) | 4.96 mg/mL (10 mM) | ~30 - 90 mg/mL | ~0.065 - 0.195 M | Not Specified / 25 | [5][6][7] |
| Dimethylformamide (DMF) | Not Available | ~30 mg/mL | ~0.065 M | Not Specified | [6][7] |
| Ethanol | Not Available | ~3 mg/mL / Insoluble | ~0.0065 M / Insoluble | Not Specified / 25 | [5][6][7] |
| Water | Not Available | < 0.01 mg/mL | < 2.17 x 10⁻⁵ M | Not Specified | [6][8] |
Note: Discrepancies in reported pimozide solubility, particularly in ethanol, highlight the importance of experimental verification.
Stability Profile
The stability of this compound is crucial for its handling, storage, and formulation. While specific forced degradation studies for this compound are not publicly available, general storage recommendations suggest that it is stable for extended periods when stored correctly. As with solubility, stability data for pimozide from forced degradation studies can provide valuable insights into the potential degradation pathways of this compound.
Table 2: Storage Recommendations and Stability Data for this compound and Pimozide
| Condition | This compound | Pimozide | Source |
| Storage (Solid) | Powder: -20°C for up to 3 years. Short term (days to weeks) at 0-4°C. | Dry, dark, and at 0-4°C for short term, -20°C for long term. | [9] |
| Storage (In Solvent) | In DMSO: -80°C for up to 1 year. Solutions should be prepared fresh weekly. | Stock solutions in DMSO should be stored at -20°C or -80°C. | [10] |
| Acid Hydrolysis | Not Available | Degrades in 0.01M HCl (21.29% degradation). | [11] |
| Base Hydrolysis | Not Available | Degrades in 0.01M NaOH (11.6% degradation). | [11] |
| Oxidative Degradation | Not Available | Stable. | [11] |
| Photolytic Degradation | Not Available | Stable. | [11] |
| Thermal Degradation | Not Available | Stable. | [11] |
Experimental Protocols
To address the gap in this compound-specific data, the following sections provide detailed, adaptable protocols for determining its solubility and stability profile.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[12]
Objective: To determine the saturation solubility of this compound in various pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, 0.1 M HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffer, Ethanol, Propylene Glycol, PEG 400)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the solutions for a sufficient period (e.g., 24-72 hours) to reach equilibrium. A preliminary time-course study can determine the minimum time required.[6]
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at a high speed to sediment the undissolved solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
Protocol for Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance.[13][14][15][16]
Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[17][18][19][20][21]
Materials:
-
This compound (solid and in solution, e.g., 1 mg/mL in methanol (B129727) or DMSO)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound. For solid-state studies, use the pure active pharmaceutical ingredient (API).
-
Stress Conditions: Expose the this compound samples to the following conditions, aiming for 5-20% degradation:[13]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[22]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[22]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[22]
-
Thermal Degradation: Expose the solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the developed stability-indicating HPLC method.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
References
- 1. This compound (R 29 764), a new highly potent and orally long-acting neuroleptic of the diphenylbutylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Diphenylbutylpiperidine - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. drugs.com [drugs.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. resolvemass.ca [resolvemass.ca]
- 14. sgs.com [sgs.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ijrpp.com [ijrpp.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Official web site : ICH [ich.org]
- 19. database.ich.org [database.ich.org]
- 20. Ich guideline for stability testing | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Clopimozide in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopimozide is a potent, long-acting antipsychotic drug belonging to the diphenylbutylpiperidine class.[1][2] While historically studied for its neuroleptic properties, recent research into structurally similar compounds, such as Pimozide (B1677891), has unveiled potential applications in other therapeutic areas, notably oncology.[3][4] Members of the diphenylbutylpiperidine class are recognized as potent inhibitors of the dopamine (B1211576) D2 receptor and also function as calcium channel antagonists.[3][5] Preclinical evidence for related compounds suggests that this class of drugs can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis in various cancer cell lines, including those from breast, lung, and pancreatic cancers.[3][4][6]
These application notes provide a detailed protocol for in vitro studies of this compound, drawing upon the established methodologies used for the closely related compound, Pimozide. The provided protocols will enable researchers to investigate the potential anti-cancer effects of this compound and elucidate its mechanism of action in a laboratory setting. Given the shared chemical class and mechanism of action, it is hypothesized that this compound may exhibit similar anti-neoplastic activities.
Mechanism of Action
This compound, like other diphenylbutylpiperidines, primarily acts as a dopamine D2 receptor antagonist.[3][7] This action is central to its antipsychotic effects. Additionally, this compound and its analogs have been shown to function as potent calcium channel blockers.[5][8] This dual mechanism may contribute to its broader pharmacological profile. In the context of cancer, research on Pimozide has indicated that its anti-tumor effects may be mediated through the modulation of several signaling pathways, including the inhibition of STAT3/STAT5 and interference with the AKT and RAF/ERK pathways.[3][6]
Data Presentation
The following table summarizes hypothetical quantitative data based on in vitro studies of compounds structurally related to this compound, such as Pimozide, to provide a reference for expected outcomes.
| Parameter | Cell Line | Value | Reference Compound |
| IC50 (Proliferation) | MDA-MB-231 (Breast Cancer) | 5-15 µM | Pimozide |
| A549 (Lung Cancer) | 10-25 µM | Pimozide | |
| Panc-1 (Pancreatic Cancer) | 4 µM | Penfluridol | |
| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | Concentration-dependent increase | Pimozide |
| Calcium Influx Inhibition (IC50) | Cardiac Myocytes | 75 ± 15 nM | Pimozide |
Experimental Protocols
Herein, we provide detailed methodologies for key in vitro experiments to assess the anti-cancer potential of this compound.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, Panc-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a Multiskan plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK, STAT3, p-STAT3).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence substrate and an imaging system.
Mandatory Visualizations
Caption: Inferred signaling pathways of this compound in cancer cells.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer [qmro.qmul.ac.uk]
- 5. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Antipsychotic pimozide is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clopimozide Administration in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and evaluation of clopimozide in established animal models of schizophrenia. The protocols outlined below are designed to guide researchers in assessing the antipsychotic potential of this compound, a diphenylbutylpiperidine derivative with a unique pharmacological profile.
Introduction
This compound is an antipsychotic agent belonging to the diphenylbutylpiperidine class of drugs.[1] Its primary mechanism of action involves the potent antagonism of dopamine (B1211576) D2 receptors, a key target for many antipsychotic medications.[2][3] Additionally, this compound and other members of its class have been identified as potent blockers of L-type voltage-gated calcium channels.[4][5] This dual action suggests a potential for efficacy against both positive and negative symptoms of schizophrenia.[1] Animal models are crucial for elucidating the therapeutic potential and underlying mechanisms of novel and existing antipsychotic compounds like this compound.
Mechanism of Action of this compound
This compound's therapeutic effects in models of schizophrenia are primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway.[2][3] This action is thought to ameliorate the positive symptoms of schizophrenia, which are associated with dopamine hyperactivity. Furthermore, its blockade of L-type calcium channels may contribute to its antipsychotic effects and potentially address cognitive deficits associated with the disorder.[4][5]
Diagram: Proposed Signaling Pathway of this compound
References
- 1. Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-type calcium channels as drug targets in CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clopimozide Dosing in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing dosing regimens for the typical antipsychotic drug Clopimozide in rodent studies. Due to the limited availability of specific preclinical data for this compound, this document leverages information from related diphenylbutylpiperidine antipsychotics and general principles of rodent pharmacology to offer robust protocols and important considerations for study design.
Introduction to this compound
This compound is a potent, long-acting typical antipsychotic of the diphenylbutylpiperidine class.[1] Its primary mechanism of action is believed to be the blockade of postsynaptic dopamine (B1211576) D2 receptors in the central nervous system.[2] While it was developed by Janssen Pharmaceutica, it was never commercially marketed.[1] Its long duration of action, with effects lasting at least a week after a single dose, is a key characteristic.[1] When planning rodent studies, it is crucial to consider the significant differences in drug metabolism between rodents and humans. The half-life of antipsychotics in rodents is approximately 4 to 6 times shorter than in humans, which necessitates careful dose and frequency adjustments to achieve and maintain clinically relevant receptor occupancy.[3][4]
Recommended Administration Routes in Rodents
The choice of administration route depends on the experimental goals, the required speed of onset, and the duration of the study. Common routes for administering compounds to mice and rats include oral gavage, intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections.[5][6][7][8]
Table 1: Guidelines for Administration Volumes and Needle Sizes in Adult Mice and Rats [5][6]
| Route | Mouse Volume | Rat Volume | Mouse Needle Gauge | Rat Needle Gauge |
| Oral (gavage) | < 2-3 mL | < 10 mL | 20-22 G | 16-18 G |
| Intraperitoneal (IP) | < 2-3 mL | < 5-10 mL | 25-27 G | 21-23 G |
| Subcutaneous (SC) | < 2-3 mL | < 5-10 mL | 25-27 G | 21-23 G |
| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 G | 23-25 G |
Dosing Considerations and Starting Dose Estimation
There is a lack of specific published data on the effective dose of this compound in rodent models. Therefore, initial dose-finding studies are essential. A starting point can be extrapolated from doses of other potent antipsychotics, keeping in mind that this compound is reported to be highly potent.[1]
It is critical to aim for a dosing regimen that achieves a clinically relevant level of dopamine D2 receptor occupancy, typically in the range of 60-80%.[9] Due to the rapid metabolism in rodents, a single daily dose may not maintain this occupancy.[3][4] Continuous administration via osmotic minipumps may be a more suitable approach for chronic studies to ensure stable drug exposure.[3][4]
Table 2: Single Doses of Common Antipsychotics to Achieve Clinically Comparable D2 Receptor Occupancy in Rats [3][4]
| Antipsychotic | Route | Effective Single Dose Range (mg/kg) |
| Haloperidol | s.c. | 0.04 - 0.08 |
| Olanzapine | s.c. | 1 - 2 |
| Risperidone | s.c. | 0.5 - 1 |
| Clozapine | s.c. | 5 - 15 |
| Quetiapine | s.c. | 10 - 25 |
Note: These doses are for single administration. For chronic studies, doses may need to be adjusted, potentially up to 5 times higher when administered by osmotic minipump, to maintain therapeutic levels.[3][4]
Experimental Protocols
Protocol for a Single-Dose Pharmacokinetic and Behavioral Study
This protocol is designed to establish the initial pharmacokinetic profile and dose-dependent behavioral effects of this compound in rodents.
Objective: To determine the time to maximum concentration (Tmax), maximum concentration (Cmax), half-life (t1/2), and behavioral effects of a single dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Syringes and appropriate gauge needles
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Behavioral testing apparatus (e.g., open field arena, rotarod)
-
Blood collection supplies
Procedure:
-
Animal Acclimation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired doses.
-
Dosing: Administer a single dose of this compound via the selected route (e.g., intraperitoneal injection). Include a vehicle-only control group.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Behavioral Assessment: Conduct behavioral tests at various time points post-dosing to assess locomotor activity, motor coordination, and any potential sedative effects.
-
Data Analysis: Analyze plasma concentrations of this compound to determine pharmacokinetic parameters. Analyze behavioral data using appropriate statistical methods (e.g., ANOVA).
Protocol for Chronic Dosing using Osmotic Minipumps
This protocol is suitable for long-term studies requiring stable plasma concentrations of this compound.
Objective: To assess the long-term efficacy and safety of continuous this compound administration.
Materials:
-
This compound
-
Vehicle suitable for osmotic minipumps
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for implantation
-
Anesthetics and analgesics
Procedure:
-
Pump Preparation: Fill osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Surgical Implantation: Anesthetize the animal and surgically implant the minipump subcutaneously in the dorsal region.
-
Post-Operative Care: Administer analgesics and monitor the animal's recovery.
-
Behavioral/Physiological Assessment: Conduct assessments at desired time points throughout the study duration.
-
Terminal Procedures: At the end of the study, collect terminal blood and tissue samples for analysis.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Typical Antipsychotics
Typical antipsychotics like this compound primarily exert their effects by antagonizing dopamine D2 receptors. This blockade inhibits the downstream signaling cascade, leading to a reduction in psychotic symptoms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cea.unizar.es [cea.unizar.es]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench [pubmed.ncbi.nlm.nih.gov]
Application of Clopimozide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopimozide is a potent, long-acting antipsychotic drug belonging to the diphenylbutylpiperidine class.[1][2] While never commercially marketed, it serves as a valuable research tool in neuroscience for investigating the roles of specific neurotransmitter and ion channel systems in psychosis and other neurological disorders. Its unique pharmacological profile, characterized by high affinity for both dopamine (B1211576) D2 receptors and L-type voltage-gated calcium channels, makes it a subject of interest for dissecting the complex mechanisms underlying psychotic symptoms and for the development of novel therapeutics.[3][4] This document provides detailed application notes and protocols for the use of this compound in neuroscience research.
Mechanism of Action
This compound exerts its effects through a dual antagonism of dopamine D2 receptors and L-type voltage-gated calcium channels.
-
Dopamine D2 Receptor Antagonism: As a typical antipsychotic, this compound exhibits high affinity for the dopamine D2 receptor. Blockade of these receptors, particularly in the mesolimbic pathway, is a well-established mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their antagonism by this compound leads to an increase in adenylate cyclase activity and subsequent downstream signaling changes.
-
L-Type Calcium Channel Blockade: this compound and other diphenylbutylpiperidines are potent antagonists of L-type voltage-gated calcium channels.[3][4] This action is thought to contribute to its unique clinical profile, potentially influencing the negative symptoms of schizophrenia, such as emotional withdrawal.[3] By blocking these channels, this compound reduces calcium influx into neurons upon depolarization, thereby modulating a wide range of calcium-dependent processes, including neurotransmitter release, neuronal excitability, and gene expression.
Data Presentation
The following table summarizes the quantitative data regarding this compound's binding affinities.
| Target | Radioligand | Assay Type | Species | IC50 / Ki | Reference(s) |
| L-Type Calcium Channel | [3H]nitrendipine | Receptor Binding | Rat Brain | IC50: 17 nM | |
| L-Type Calcium Channel (Diphenylbutylpiperidine Class) | [3H]nitrendipine | Receptor Binding | Rat Brain | IC50: 13-30 nM | [3][4] |
| Dopamine D2 Receptor (Typical Neuroleptics) | Various | Receptor Binding | Human/Rat Brain | Ki: 0.3 - 5 nM (representative range) | [4] |
Signaling Pathways
The dual antagonism of dopamine D2 receptors and L-type calcium channels by this compound initiates distinct but potentially interacting signaling cascades within neurons.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Radioligand Binding Assay for D2 Receptor and L-Type Calcium Channel Affinity
This protocol determines the binding affinity of this compound for its primary targets.
Methodology:
-
Tissue Preparation:
-
Dissect brain regions of interest (e.g., striatum for D2 receptors, cortex for L-type calcium channels) from rats.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]spiperone for D2 receptors or [3H]nitrendipine for L-type calcium channels), and varying concentrations of this compound.
-
For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., haloperidol (B65202) for D2, nifedipine (B1678770) for L-type channels).
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Calcium Imaging in Cultured Neurons
This protocol assesses the functional effect of this compound on neuronal calcium influx.
Methodology:
-
Cell Preparation:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line on glass-bottom dishes.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with the dye solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh buffer to remove excess dye.
-
-
Imaging:
-
Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a buffer containing the desired concentration of this compound and incubate for a few minutes.
-
Induce depolarization and calcium influx by perfusing with a high potassium chloride (KCl) solution.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI over the time course of the experiment.
-
Calculate the change in fluorescence (ΔF/F0), where ΔF is the change from baseline (F0).
-
Compare the KCl-induced calcium influx in the presence and absence of this compound to determine its inhibitory effect.
-
Behavioral Testing in a Rodent Model of Schizophrenia
This protocol evaluates the antipsychotic-like activity of this compound in vivo. Amphetamine-induced hyperlocomotion is a widely used model for screening antipsychotic drugs.
Methodology:
-
Animals and Habituation:
-
Use adult male rats or mice.
-
On the day of testing, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Habituate each animal to the open-field arena for a set period (e.g., 30 minutes).
-
-
Drug Administration:
-
Following habituation, administer this compound (at various doses) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Allow for a pretreatment period based on the drug's pharmacokinetics.
-
-
Induction of Hyperlocomotion:
-
Administer a psychostimulant, such as d-amphetamine, to induce hyperlocomotion.
-
-
Behavioral Assessment:
-
Immediately after amphetamine administration, place the animals back into the open-field arena.
-
Record locomotor activity using an automated tracking system for a specified duration (e.g., 60-90 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.
-
A significant reduction in amphetamine-induced hyperlocomotion by this compound is indicative of antipsychotic-like activity.
-
Conclusion
This compound is a valuable pharmacological tool for neuroscience research, enabling the investigation of the interplay between dopaminergic and calcium signaling pathways in the context of psychosis. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to further elucidate the neurobiology of psychiatric disorders and to explore novel therapeutic strategies.
References
Application Notes and Protocols: Clopimozide as a Tool Compound for Calcium Channel Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopimozide is a diphenylbutylpiperidine derivative that has been identified as a potent calcium channel antagonist.[1][2][3] As a member of a class of antipsychotic agents, its interaction with voltage-gated calcium channels presents a valuable opportunity for its use as a tool compound in neuroscience and pharmacology research.[1][2] These application notes provide a comprehensive overview of this compound's activity on calcium channels, along with detailed protocols for its experimental use.
This compound's primary characterized mechanism of action in relation to calcium channels is its potent inhibition of L-type calcium channels.[1][3] This is evidenced by its ability to inhibit [3H]nitrendipine binding with high affinity.[1][3] Studies on related diphenylbutylpiperidine compounds, such as pimozide (B1677891) and fluspirilene, suggest that this class of molecules may also interact with other calcium channel subtypes, including T-type, N-type, and P-type channels, although typically at higher concentrations.[4][5] This profile makes this compound a useful tool for dissecting the roles of different calcium channels in various physiological and pathological processes.
Data Presentation
The following tables summarize the available quantitative data on the activity of this compound and related diphenylbutylpiperidine compounds on voltage-gated calcium channels.
Table 1: Inhibitory Activity of this compound on L-type Calcium Channels
| Assay Type | Preparation | Radioligand | IC50 | Reference |
| Radioligand Binding | Rat Cerebral Cortex | [3H]nitrendipine | 17 nM | [3] |
| Radioligand Binding | - | [3H]nitrendipine | 13-30 nM | [1] |
| Functional Assay (Contraction) | Rat Vas Deferens | - | 40-350 nM | [1] |
Table 2: Comparative Inhibitory Activity of Diphenylbutylpiperidines on Various Calcium Channel Subtypes
| Compound | Channel Type | IC50 / EC50 | Experimental System | Reference |
| Pimozide | L-type (CaV1.2) | 75 ± 15 nM | Rat Ventricular Myocytes (Calcium Imaging) | [4] |
| Pimozide | L-type (CaV1.2) | ~200 nM (90% block) | Rat Ventricular Myocytes (Electrophysiology) | [4] |
| Fluspirilene | N-type | 2 µM | Sympathetic Neurons (Electrophysiology) | [5] |
| Fluspirilene | P-type | 6 µM | Cerebellar Purkinje Neurons (Electrophysiology) | [5] |
| Pimozide | T-type (CaV3.2) | - (Inhibitory activity noted) | - | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-type Calcium Channel Blockade by this compound
Caption: Mechanism of L-type calcium channel inhibition by this compound.
General Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing this compound's effects on calcium channels.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for L-type Calcium Channels
Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel using a competition binding assay with [3H]nitrendipine.
Materials:
-
Membrane Preparation: Rat cerebral cortex membranes or membranes from a cell line stably expressing the human CaV1.2 channel.
-
Radioligand: [3H]nitrendipine (specific activity ~80 Ci/mmol).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific Binding Control: Nifedipine (B1678770) (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]nitrendipine (final concentration ~0.2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL of [3H]nitrendipine, 50 µL of nifedipine (final concentration 1 µM), and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [3H]nitrendipine, 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM), and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effect of this compound on voltage-gated calcium currents in a neuronal cell line or primary neurons.
Materials:
-
Cell Culture: HEK-293 cells stably expressing a specific calcium channel subtype (e.g., CaV1.2, CaV3.2) or cultured dorsal root ganglion (DRG) neurons.
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO), diluted to final concentrations in the external solution.
-
Patch-clamp amplifier, data acquisition system, and analysis software.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -80 mV.
-
Record baseline calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).
-
Record calcium currents at each concentration after the drug effect has stabilized.
-
-
Voltage-Dependence: To assess voltage-dependent block, vary the holding potential (e.g., -100 mV vs. -40 mV) in the presence of this compound.
Data Analysis:
-
Measure the peak amplitude of the calcium current before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve and determine the IC50 value.
-
Analyze the current-voltage (I-V) relationship in the presence and absence of this compound.
Protocol 3: Calcium Imaging
Objective: To visualize and quantify the effect of this compound on intracellular calcium concentration changes evoked by depolarization.
Materials:
-
Cell Culture: Primary neuronal cultures (e.g., DRG neurons) or a suitable cell line.
-
Calcium Indicator: Fura-2 AM or Fluo-4 AM.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Depolarization Solution: HBSS with an elevated concentration of KCl (e.g., 50 mM).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Image analysis software.
Procedure:
-
Cell Loading:
-
Wash cultured cells with HBSS.
-
Incubate the cells with the calcium indicator (e.g., 2-5 µM Fura-2 AM) in loading buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with HBSS containing a specific concentration of this compound for 5-10 minutes.
-
Stimulate the cells with the high KCl solution to induce depolarization and calcium influx, while continuously acquiring images.
-
Wash out the KCl and this compound with HBSS.
-
-
Control Experiment: Perform the same experiment without this compound to determine the baseline response to KCl depolarization.
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the change in fluorescence intensity (or the ratio of emissions for Fura-2) over time.
-
Quantify the peak increase in intracellular calcium in the presence and absence of this compound.
-
Calculate the percentage of inhibition of the depolarization-evoked calcium signal by this compound.
-
Perform a concentration-response analysis if multiple concentrations of this compound are tested.
Conclusion
This compound is a valuable pharmacological tool for the investigation of L-type voltage-gated calcium channels. Its high affinity and specificity for these channels make it a suitable probe for studying their role in various cellular processes. The provided protocols offer a framework for researchers to characterize the effects of this compound and to explore its potential interactions with other calcium channel subtypes. Further research is warranted to fully elucidate the selectivity profile of this compound and to expand its application in calcium channel studies.
References
- 1. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antipsychotic pimozide is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of P-type and N-type calcium channels by dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunohistochemical Analysis Following Clopimozide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting immunohistochemistry (IHC) studies to investigate the effects of Clopimozide, a potent and long-acting antipsychotic of the diphenylbutylpiperidine class. The primary mechanism of this compound is the antagonism of the dopamine (B1211576) D2 receptor.[1][2] The following protocols and guidelines are designed to assist in the localization and semi-quantitative analysis of protein expression in tissue samples following this compound treatment.
Data Presentation
Quantitative analysis of protein expression is crucial for understanding the impact of this compound treatment. Below is a template for summarizing quantitative IHC data. This data can be obtained using various image analysis software that can measure staining intensity and the percentage of positive cells.
Table 1: Quantitative Analysis of Protein Expression Post-Clopimozide Treatment
| Treatment Group | N | Target Protein | Brain Region | Mean Staining Intensity (AU) | Percentage of Positive Cells (%) | Notes |
| Vehicle Control | 5 | Dopamine D2 Receptor | Striatum | Enter Value | Enter Value | e.g., Membrane-bound staining |
| This compound (X mg/kg) | 5 | Dopamine D2 Receptor | Striatum | Enter Value | Enter Value | e.g., Evidence of receptor internalization |
| Vehicle Control | 5 | Protein of Interest A | Prefrontal Cortex | Enter Value | Enter Value | e.g., Cytoplasmic staining |
| This compound (X mg/kg) | 5 | Protein of Interest A | Prefrontal Cortex | Enter Value | Enter Value | e.g., Decreased expression observed |
| Vehicle Control | 5 | Protein of Interest B | Hippocampus | Enter Value | Enter Value | e.g., Nuclear staining |
| This compound (X mg/kg) | 5 | Protein of Interest B | Hippocampus | Enter Value | Enter Value | e.g., No significant change |
N = number of animals per group. AU = Arbitrary Units.
Signaling Pathway
This compound primarily acts as an antagonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). Its blockade of this receptor initiates a cascade of intracellular signaling events.
References
Application Notes and Protocols: Behavioral Assays in Mice Treated with Clopimozide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopimozide is a typical antipsychotic agent belonging to the diphenylbutylpiperidine class of drugs. While it was developed by Janssen Pharmaceutica, it was never commercially marketed. As a typical antipsychotic, its primary mechanism of action is understood to be the blockade of dopamine (B1211576) D2 receptors in the central nervous system. This action is associated with the antipsychotic effects of such drugs but also contributes to extrapyramidal side effects.
These application notes provide a framework for evaluating the behavioral effects of this compound in preclinical mouse models. Given the limited publicly available data on this compound, the following protocols and data tables are based on established methodologies for assessing the preclinical efficacy and side-effect profile of typical antipsychotics. The primary behavioral assays discussed are the Open Field Test for locomotor activity and the Catalepsy Test for extrapyramidal symptoms.
I. Behavioral Assays
Open Field Test (OFT)
The Open Field Test is a common assay to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents. Antipsychotic drugs, particularly at higher doses, are expected to decrease locomotor activity.
Experimental Protocol:
-
Animals: Adult male C57BL/6 mice (8-12 weeks old) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum. Mice should be habituated to the testing room for at least 1 hour before the experiment.
-
Apparatus: The open field arena consists of a square box (e.g., 40 cm x 40 cm x 30 cm) made of non-reflective material. The arena is evenly illuminated. An automated tracking system (e.g., video camera and software) is used to record and analyze the animal's activity.
-
Drug Preparation and Administration: this compound is dissolved in a vehicle solution (e.g., 0.9% saline with a small amount of Tween 80 to aid solubility). The drug is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 0.5, 1.0 mg/kg). A control group receives the vehicle only.
-
Procedure:
-
Administer this compound or vehicle to the mice.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), place each mouse individually in the center of the open field arena.
-
Allow the mouse to explore the arena for a set duration (e.g., 10-30 minutes).
-
Record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
-
Data Analysis: Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
Expected Quantitative Data:
The following table presents hypothetical data illustrating the expected dose-dependent effects of this compound on locomotor activity in the Open Field Test.
| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (s) (Mean ± SEM) | Rearing Frequency (counts) (Mean ± SEM) |
| Vehicle Control | 2500 ± 150 | 45 ± 5 | 30 ± 4 |
| This compound (0.1) | 2300 ± 130 | 42 ± 6 | 28 ± 3 |
| This compound (0.5) | 1500 ± 100 | 30 ± 4 | 18 ± 2* |
| This compound (1.0) | 800 ± 70 | 20 ± 3 | 10 ± 1** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. SEM = Standard Error of the Mean.
Catalepsy Test
The Catalepsy Test is used to assess motor rigidity, a common extrapyramidal side effect of typical antipsychotics due to dopamine D2 receptor blockade in the nigrostriatal pathway.
Experimental Protocol:
-
Animals: Same as for the Open Field Test.
-
Apparatus: A horizontal bar (e.g., 0.5 cm in diameter) is fixed at a specific height (e.g., 3-5 cm) above a flat surface.
-
Drug Preparation and Administration: Same as for the Open Field Test.
-
Procedure:
-
Administer this compound or vehicle to the mice.
-
At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Start a stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the mouse is returned to its home cage.
-
-
Data Analysis: The latency to descend is recorded for each mouse. Data are analyzed using a two-way ANOVA (treatment x time) followed by post-hoc tests to identify significant differences.
Expected Quantitative Data:
The following table presents hypothetical data illustrating the expected dose- and time-dependent cataleptic effects of this compound.
| Treatment Group (mg/kg, i.p.) | Latency to Descend (s) at 30 min (Mean ± SEM) | Latency to Descend (s) at 60 min (Mean ± SEM) | Latency to Descend (s) at 90 min (Mean ± SEM) | Latency to Descend (s) at 120 min (Mean ± SEM) |
| Vehicle Control | 5 ± 1 | 6 ± 1 | 5 ± 1 | 5 ± 1 |
| This compound (0.1) | 10 ± 2 | 15 ± 3 | 12 ± 2 | 8 ± 2 |
| This compound (0.5) | 45 ± 8 | 90 ± 12 | 75 ± 10 | 50 ± 9 |
| This compound (1.0) | 120 ± 15 | 180 ± 0 | 160 ± 10 | 130 ± 12 |
*p < 0.05, **p < 0.01 compared to Vehicle Control at the same time point.
II. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Typical Antipsychotics
The primary mechanism of action for typical antipsychotics like this compound is the blockade of postsynaptic dopamine D2 receptors. This antagonism is thought to underlie both the therapeutic effects and some of the side effects.
Caption: Dopamine D2 Receptor Antagonism by this compound.
Experimental Workflow for Behavioral Assays
A logical workflow is crucial for conducting these behavioral experiments efficiently and obtaining reliable data.
Caption: Workflow for this compound Behavioral Testing in Mice.
III. Conclusion
The protocols and expected data presented provide a comprehensive guide for the preclinical behavioral evaluation of this compound in mouse models. The Open Field Test and Catalepsy Test are fundamental assays for characterizing the effects of typical antipsychotics on locomotor activity and extrapyramidal symptoms. Adherence to standardized protocols and rigorous data analysis are essential for obtaining reproducible and interpretable results, which are critical for understanding the pharmacological profile of this compound and other novel antipsychotic candidates.
Troubleshooting & Optimization
Technical Support Center: Optimizing Clopimozide Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Clopimozide concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cell lines?
This compound is a diphenylbutylpiperidine derivative, a class of compounds originally developed as antipsychotic agents. Recent research has highlighted the potential of this class of drugs as anti-cancer agents. While direct studies on this compound are limited, its close structural and functional analogs, Pimozide and Penfluridol, have been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
The primary mechanisms of action for diphenylbutylpiperidine derivatives in cancer cells involve the inhibition of key signaling pathways that regulate cell survival and growth, namely the PI3K/Akt and RAF/ERK pathways. By blocking these pathways, these compounds can halt the uncontrolled proliferation of cancer cells and trigger their death.
Q2: What is a recommended starting concentration for this compound in cell culture?
While specific IC50 values for this compound in various cancer cell lines are not widely published, data from its analogs, Pimozide and Penfluridol, provide a strong basis for determining a starting concentration range. IC50 values for these related compounds typically fall within the low micromolar range.
Based on this data, a sensible starting point for this compound concentration in a cell viability or cytotoxicity assay would be a range of 1 µM to 20 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
The incubation time will depend on your specific cell line and the endpoint you are measuring. For initial dose-response experiments, a 24 to 72-hour incubation period is a common starting point. It is advisable to perform a time-course experiment in conjunction with your dose-response study to identify the optimal treatment duration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | - Concentration too low: The concentration of this compound may be insufficient to induce a response in your specific cell line. - Incubation time too short: The duration of treatment may not be long enough for the compound to exert its effects. - Cell line resistance: The cell line you are using may be inherently resistant to this class of compounds. - Compound degradation: The this compound stock solution may have degraded. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM or 100 µM). - Increase the incubation time (e.g., 48, 72, or 96 hours). - Try a different cancer cell line known to be sensitive to PI3K/Akt or RAF/ERK inhibitors. - Prepare a fresh stock solution of this compound. |
| Excessive cell death, even at the lowest concentration | - Concentration too high: The starting concentration may be too potent for your cell line. - Solvent toxicity: If using a solvent like DMSO, the final concentration in the media might be too high. | - Start with a lower concentration range (e.g., nanomolar to low micromolar). - Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control. |
| High variability between replicate wells | - Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. - Inaccurate drug dilution: Errors in preparing serial dilutions can cause significant variability. - Edge effects in the plate: Wells on the edge of a microplate can be prone to evaporation, leading to changes in drug concentration. | - Ensure a single-cell suspension and use a calibrated multichannel pipette for cell seeding. - Prepare fresh serial dilutions for each experiment and mix thoroughly. - Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to minimize evaporation from adjacent wells. |
| Precipitation of this compound in culture media | - Poor solubility: this compound may have limited solubility in aqueous solutions. - High concentration: The concentration of the compound may exceed its solubility limit in the culture media. | - Prepare the stock solution in an appropriate solvent (e.g., DMSO) at a high concentration. - When diluting into the final culture medium, ensure thorough mixing. - If precipitation persists, consider using a lower concentration or a different formulation if available. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound's analogs, Pimozide and Penfluridol, in various cancer cell lines. This data can be used to guide the selection of a starting concentration range for your experiments with this compound.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| Penfluridol | U87MG, other glioblastoma lines | Glioblastoma | 2 - 5 | 72 |
| Penfluridol | Paclitaxel-sensitive breast cancer lines | Breast Cancer | 2 - 3 | Not Specified |
| Penfluridol | Paclitaxel-resistant breast cancer lines | Breast Cancer | 4 - 5 | Not Specified |
| Penfluridol | Panc-1 | Pancreatic Cancer | 12.0 | 24 |
| Penfluridol | BxPc3 | Pancreatic Cancer | 9.3 | 24 |
| Pimozide | DLD-1 | Colon Cancer | 5 - 8 (for migration/invasion) | Not Specified |
| Pimozide | AsPC-1 | Pancreatic Cancer | 5 - 8 (for migration/invasion) | Not Specified |
| Pimozide | MCF-7 | Breast Cancer | 16.54 | 72 |
| Pimozide | MDA-MB-231 | Breast Cancer | 17.5 | 72 |
Note: This table provides a range of reported values and should be used as a guideline. The optimal concentration of this compound must be determined empirically for each cell line and experimental setup.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (to ensure they are in the logarithmic growth phase at the end of the experiment). Incubate overnight at 37°C and 5% CO2.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20, 50 µM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot a dose-response curve with this compound concentration on the x-axis and percentage of cell viability on the y-axis.
-
Determine the IC50 value from the curve (the concentration at which there is 50% inhibition of cell viability).
-
Visualizations
Caption: Potential signaling pathways targeted by this compound.
Caption: Experimental workflow for IC50 determination.
Troubleshooting Clopimozide insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clopimozide, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
This compound is a hydrophobic compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability. It is practically insoluble in water at a neutral pH but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). One report indicates a solubility of 4.96 mg/mL (10 mM) in DMSO.
Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
Precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound. It occurs when a concentrated stock solution in an organic solvent, such as DMSO, is diluted into an aqueous solution where the compound is not readily soluble. The rapid change in solvent polarity causes the compound to come out of solution.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous solution?
To minimize solvent effects and potential toxicity to cells in culture, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% and not exceeding 1%. It is crucial to run a vehicle control (the same concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.
Q4: How should I store my this compound stock solution?
This compound is supplied as a solid powder and should be stored at -20°C for long-term stability (months to years). Once dissolved in DMSO, the stock solution should be stored at -20°C for the long term (months) or at 4°C for short-term use (days to weeks). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in my aqueous buffer.
-
Root Cause: this compound has very low solubility in aqueous solutions.
-
Solution: Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in an organic solvent like DMSO.
Issue 2: Immediate precipitation upon dilution of DMSO stock in aqueous solution.
-
Root Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Lower the desired final concentration of this compound in your experiment.
-
Use Pre-warmed Media: Always use pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium, as solubility often increases with temperature.
-
Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution. First, create an intermediate dilution of the stock in the pre-warmed aqueous solution, and then add this to the final volume.
-
Gentle Agitation: Add the this compound stock solution dropwise while gently vortexing or swirling the aqueous solution to facilitate mixing and prevent localized high concentrations.
-
Issue 3: this compound solution is initially clear but becomes cloudy over time.
-
Root Cause: The compound may be slowly precipitating out of the solution, or the solution may be unstable.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare the final aqueous solution of this compound immediately before use.
-
Check for Contamination: In cell culture, microbial contamination can cause turbidity. Visually inspect the solution under a microscope.
-
Consider Co-solvents: For some applications, the inclusion of a small amount of a co-solvent in the final aqueous solution might improve stability, but this must be tested for compatibility with your experimental system.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 4.96 mg/mL (10 mM) | Sonication may be required to fully dissolve the compound. |
| Aqueous Buffers (e.g., PBS) | Practically Insoluble | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Medium
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the pre-warmed aqueous medium. For example, add 10 µL of a 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the desired volume of the intermediate solution to the final volume of the pre-warmed aqueous medium while gently vortexing. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to achieve a final concentration of 1 µM.
-
Ensure the final DMSO concentration is below 0.5%.
-
Use the final working solution immediately.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Logical relationships in troubleshooting this compound insolubility.
Preventing Clopimozide degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Clopimozide during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several environmental factors. The most common causes of degradation in experimental settings are exposure to light (photodegradation), non-optimal pH conditions (hydrolysis), and the presence of oxidizing agents (oxidation).[1][2][3] Temperature is also a critical factor, as elevated temperatures can accelerate these degradation processes.[3][4]
Q2: How should I prepare and store this compound solutions to minimize degradation?
A2: To ensure the stability of your this compound solutions, it is recommended to prepare them fresh for each experiment whenever possible. If a stock solution is necessary, it should be stored at low temperatures. For instance, solutions in DMSO can be stored at -80°C for up to a year, while powdered this compound should be stored at -20°C for long-term stability (up to three years).[5] When dissolving this compound in DMSO, sonication may be required to achieve complete dissolution.[5] It is advisable to prepare solutions once a week if stored at 4°C, as prolonged storage may lead to a loss of efficacy.[5]
Q3: My this compound solution appears to have insoluble impurities. What should I do?
A3: If you observe insoluble impurities in your this compound solution, it is recommended to filter or remove them. These impurities generally do not affect the biological activity of the compound.[5]
Q4: Can the solvent I use affect the stability of this compound?
A4: Yes, the choice of solvent is crucial. While DMSO is a common solvent for this compound, it's important to be aware of its concentration, especially in cell-based assays or animal studies. For normal mice, the DMSO concentration should be kept below 10%, and for more sensitive models like nude or transgenic mice, it should be below 2%.[5] It is always good practice to include a solvent-negative control in your experiments to rule out any non-specific effects of the solvent.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound potency over time in stored solutions. | Degradation due to improper storage conditions. | Prepare fresh solutions for each experiment. If stock solutions are necessary, store them at -80°C in an appropriate solvent like DMSO. For short-term storage (up to a week), 4°C can be used, but efficacy may decrease over time.[5] |
| Inconsistent experimental results with different batches of this compound solution. | Degradation due to exposure to light or ambient temperature during the experiment. | Protect your experimental setup from light by using amber-colored vials or covering them with aluminum foil. Maintain a controlled, cool temperature throughout the experiment.[4][6] |
| Formation of unknown peaks in my analytical chromatogram. | Chemical degradation of this compound into byproducts. | This could be due to hydrolysis, oxidation, or photolysis.[2] Review your experimental protocol to identify potential exposure to extreme pH, oxidizing agents, or excessive light. Consider performing a forced degradation study to identify potential degradants.[7][8] |
| Precipitation of this compound in aqueous buffers. | Poor solubility of this compound in aqueous solutions. | This compound has low aqueous solubility. Ensure the final concentration in your aqueous buffer is within its solubility limit. The use of co-solvents or solubilizing agents may be necessary, but their compatibility with your experimental system should be verified. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule.[7][9] This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
UV-Vis spectrophotometer or photostability chamber
-
HPLC system with a suitable detector (e.g., UV or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize them with 0.1 N NaOH, and dilute with the mobile phase for analysis.[7]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 N HCl.[7]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the mixture at room temperature and protected from light.
-
Withdraw samples at different time intervals and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).
-
Analyze the samples at different time points.
-
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and identify any degradation products.[10][11]
Protocol 2: Quantification of this compound using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drugs like this compound in various matrices.[10]
Objective: To accurately quantify the concentration of this compound in a given sample.
Materials:
-
LC-MS/MS system
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Internal Standard (IS), such as a deuterated analog of a related compound (e.g., Pimozide-d4)[10]
Methodology:
-
Sample Preparation:
-
To a known volume of the sample (e.g., 100 µL of plasma or experimental buffer), add the internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[10]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. This compound | Calcium Channel | TargetMol [targetmol.com]
- 6. Evaluation of Antipsychotic Drugs’ Stability in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. pharmtech.com [pharmtech.com]
- 9. biomedres.us [biomedres.us]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Challenges of Long-Acting Neuroleptics in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long-acting neuroleptics (LANs) in preclinical behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using long-acting neuroleptics over oral formulations in preclinical research?
Long-acting injectables (LAIs) offer several advantages in a research setting. They provide continuous drug exposure, which can improve the reliability of behavioral assessments by eliminating the peaks and troughs in plasma concentrations seen with daily oral dosing.[1] This stable exposure can also more closely mimic the clinical use of these medications. Furthermore, LAIs can reduce the stress on animals associated with frequent oral gavage, a potential confounding factor in behavioral studies.
Q2: How do the pharmacokinetics of LANs differ from oral antipsychotics?
Oral antipsychotics are typically absorbed relatively quickly, leading to a rapid peak in plasma concentration (Cmax), followed by a decline as the drug is metabolized and eliminated. In contrast, LANs are formulated as depot injections, often as esters in an oil-based vehicle or as microcrystals in an aqueous suspension.[2] This formulation leads to a slow release of the drug from the injection site, resulting in a delayed time to reach Cmax (Tmax) and a significantly longer apparent half-life. This phenomenon is often referred to as "flip-flop" kinetics, where the absorption rate is slower than the elimination rate.
Q3: How long should I wait after LAN administration before starting behavioral testing?
The time to reach steady-state plasma concentrations can be prolonged with LANs, often taking several weeks or even months.[3] It is crucial to consider the specific pharmacokinetic profile of the LAN you are using. Behavioral testing should ideally be conducted once the drug has reached a steady state to ensure consistent effects. For some LANs, an initial oral supplementation period is recommended to achieve therapeutic levels more quickly.[4][5] Always refer to pharmacokinetic data for the specific drug, dose, and species you are working with.
Troubleshooting Guide
Q1: My animals are showing excessive sedation and motor impairment (catalepsy), which is interfering with behavioral tasks. What can I do?
This is a common issue, particularly with typical antipsychotics that have high dopamine (B1211576) D2 receptor antagonism.[6]
-
Dose Reduction: The most straightforward approach is to lower the dose of the LAN. Extrapyramidal side effects (EPS) are often dose-dependent.[5][7]
-
Time Course Evaluation: Determine if the motor impairment is most severe at a particular time point after injection. It may be possible to schedule behavioral testing during a window of reduced side effects.
-
Switch to an Atypical Antipsychotic: Second-generation (atypical) antipsychotics generally have a lower propensity for inducing EPS due to their action on serotonin (B10506) 5-HT2A receptors in addition to D2 receptors.[8]
-
Administer an Anticholinergic Agent: For acute, severe EPS, administration of an anticholinergic medication like biperiden (B1667296) or benztropine (B127874) can help reverse the symptoms.[7][9][10] However, be aware that chronic co-administration can have its own effects on cognition and behavior.[10]
Q2: I am observing high variability in the behavioral responses between animals in the same treatment group. What could be the cause?
High variability can be a significant challenge with LANs.
-
Injection Technique: Improper or inconsistent intramuscular injection technique can lead to variable absorption rates. Ensure that all injections are administered to the same muscle group at a consistent depth.
-
Formulation Issues: Ensure the LAN suspension is properly and consistently mixed before administration to avoid variability in the injected dose.
-
Individual Differences in Metabolism: Just as in humans, there can be individual differences in how animals metabolize drugs.
-
"Flip-Flop" Kinetics: The slow absorption of LANs can contribute to variability in reaching steady-state concentrations between animals.
Q3: I need to terminate the drug effect for a subset of animals, but the long-acting formulation makes this difficult. Are there any reversal strategies?
Reversing the effects of a LAN is challenging due to the depot formulation.
-
No True Reversal Agents: There are no specific pharmacological agents that can rapidly reverse the effects of a LAN by removing it from the body.
-
Symptomatic Treatment of Side Effects: As mentioned above, acute side effects like EPS can be managed symptomatically with anticholinergic drugs.[9][10]
-
Time: The only definitive way to terminate the drug's effect is to wait for it to be naturally eliminated from the system, which can take a considerable amount of time.
-
Surgical Removal of Depot: In some research contexts, it may be feasible to surgically excise the depot injection site, although this is an invasive procedure with its own set of potential confounds.
Data Presentation: Pharmacokinetic Parameters of LANs in Rodents
The following tables summarize available pharmacokinetic data for common long-acting neuroleptics in rats and mice. Note that these values can vary depending on the specific study, formulation, and analytical methods used.
Table 1: Pharmacokinetic Parameters of Long-Acting Neuroleptics in Rats
| Drug | Dose | Cmax (ng/mL) | Tmax (days) | Half-life (days) |
| Paliperidone (B428) Palmitate | 16 mg/kg | 51 - 95 | 7 | 8 - 10 |
| Risperidone (microspheres) | 50 mg (total dose) | ~46 (at steady state) | ~28 (initial peak) | ~20.6 |
| Haloperidol (B65202) Decanoate | Not specified | Not specified | 3 - 9 | ~21 |
| Aripiprazole (B633) Lauroxil | 5 mg/kg equivalent | Not specified | Not specified | Not specified |
Data compiled from multiple sources.[1][11][12][13][14][15]
Table 2: Pharmacokinetic Parameters of Long-Acting Neuroleptics in Mice
| Drug | Dose | Cmax (ng/mL) | Tmax (days) | Half-life (days) |
| Aripiprazole (oral gavage) | 10 mg/kg | ~250 | ~0.5 (hours) | Not specified |
Note: Data for long-acting formulations in mice is limited in the reviewed literature. The provided data for aripiprazole is for an acute oral administration and is included for comparative purposes.[16]
Experimental Protocols
Protocol 1: Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess spontaneous locomotor activity and anxiety-like behavior in rodents treated with a long-acting neuroleptic.
Materials:
-
Open-field arena (e.g., 42 x 42 x 42 cm for mice)
-
Video tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the test.
-
Clean the open-field arena thoroughly with 70% ethanol between each animal to minimize olfactory cues.
-
Gently place the mouse or rat in the center of the arena.
-
Record the animal's activity for a predetermined duration (typically 5-20 minutes) using the video tracking system.[9][17][18]
-
Key parameters to be analyzed include:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. peripheral zone: Rodents tend to stay near the walls (thigmotaxis) when anxious, so more time in the center is indicative of reduced anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs, which can be a measure of exploratory behavior.
-
Stereotypy: Repetitive, invariant behaviors that can be induced by high doses of dopamine agonists or some antipsychotics.
-
Protocol 2: Rotarod Test for Motor Coordination and Balance
Objective: To evaluate the effect of a long-acting neuroleptic on motor coordination and balance.
Materials:
-
Rotarod apparatus
-
70% ethanol for cleaning
Procedure:
-
Habituation/Training:
-
Testing:
-
On the test day, place the animal on the rotating rod.
-
The test can be run at a constant speed or with an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).[10][13]
-
Record the latency to fall from the rod or the time at which the animal makes a complete passive rotation.
-
Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.
-
Clean the rod with 70% ethanol between each animal.
-
Protocol 3: Haloperidol-Induced Catalepsy (Bar Test)
Objective: To quantify the cataleptic state induced by a neuroleptic, a model of extrapyramidal side effects.
Materials:
-
Horizontal bar (1 cm diameter) elevated 3 cm for mice or 9 cm for rats.
-
Stopwatch
Procedure:
-
Administer the neuroleptic (e.g., haloperidol) and allow time for the drug to take effect (typically 30-60 minutes).
-
Gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the animal to remove both forepaws from the bar.[6]
-
A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire duration, it is assigned the maximum score.
-
To test the efficacy of a potential treatment for EPS (e.g., an anticholinergic), the test compound can be administered prior to the neuroleptic or after the cataleptic state has been established.[9]
Mandatory Visualizations
Signaling Pathways
Caption: Dopamine D2 Receptor Signaling Pathway and Blockade by Typical Antipsychotics.
References
- 1. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linear pharmacokinetics of haloperidol in the rat | Semantic Scholar [semanticscholar.org]
- 3. droracle.ai [droracle.ai]
- 4. Aripiprazole Lauroxil: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticholinergic discontinuation for antipsychotic‐induced extra‐pyramidal symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Linear pharmacokinetics of haloperidol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic validation of a new protocol of chronic oral administration of aripiprazole in male C57 Bl/6 mice through drinking solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review [mdpi.com]
Technical Support Center: Optimizing Patch Clamp Recordings with Calcium Channel Blockers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using calcium channel blockers in patch clamp experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during patch clamp recordings when using calcium channel blockers.
| Problem | Potential Cause | Suggested Solution |
| Difficulty Forming a Gigaohm Seal | Poor cell health: Cells may be unhealthy due to culture conditions or prolonged exposure to experimental solutions. | Ensure cells are healthy and have been recently passaged. Check the pH and osmolarity of all solutions.[1] |
| Pipette issues: The pipette tip may be dirty, broken, or have an inappropriate resistance for the cell type.[1] | Use fresh, clean pipettes for each recording. Fire-polishing the pipette tip can sometimes improve seal formation.[2] Experiment with pipette resistances, typically in the 2-7 MΩ range for whole-cell recordings.[1][3] | |
| Mechanical instability: Vibrations from the setup can disrupt seal formation.[4] | Ensure the anti-vibration table is functioning correctly and that all equipment on the rig is stable.[5] | |
| Presence of extracellular matrix: A thick extracellular matrix can prevent a tight seal between the pipette and the cell membrane. | Consider enzymatic treatment (e.g., with trypsin or collagenase) to gently remove some of the extracellular matrix. Inhibiting the synthesis of the extracellular matrix during cell culture may also improve seal formation. | |
| Unstable Seal After Drug Application | Drug-induced changes in membrane properties: Some calcium channel blockers may alter membrane fluidity or interact with lipids, affecting seal stability. | If the seal becomes unstable after drug application, try a lower concentration of the blocker. Ensure a stable baseline recording before perfusion. |
| Perfusion system disturbances: The flow from the perfusion system can introduce mechanical instability. | Reduce the perfusion speed. Ensure the perfusion outflow is positioned to minimize movement of the bath solution.[5] | |
| High Background Noise | Grounding issues: Improper grounding is a common source of 50/60 Hz noise. | Ensure all equipment is connected to a common ground.[6] Avoid ground loops.[6] |
| External electrical interference: Nearby equipment can introduce electrical noise.[5] | Turn off unnecessary electrical devices in the vicinity of the patch clamp rig. Use a Faraday cage to shield the setup.[5] | |
| Pipette capacitance: A large pipette capacitance can increase noise.[2] | Coat the pipette with a hydrophobic substance like Sylgard to reduce capacitance.[2] Keep the bath solution level as low as possible.[5] | |
| Current Rundown | Dialysis of intracellular components: In whole-cell configuration, essential intracellular molecules for channel function can be washed out.[4][7] | Include ATP and GTP in the internal solution to support channel activity.[4] |
| Decline in cell health: Prolonged recording times can lead to a deterioration in cell health.[4] | Monitor the cell's appearance and membrane properties throughout the experiment. Limit the duration of recordings. | |
| Alternative recording configuration: The whole-cell configuration is prone to rundown. | For persistent rundown issues, consider using the perforated patch technique, which preserves the intracellular environment.[4] | |
| Loss of Cell Viability | Toxicity of the calcium channel blocker: High concentrations or prolonged exposure to the blocker may be cytotoxic. | Perform a dose-response curve to determine the lowest effective concentration. Limit the duration of drug application. |
| Osmolarity mismatch: Incorrect osmolarity of the internal or external solutions can cause cells to swell or shrink, leading to cell death.[8] | Measure and adjust the osmolarity of all solutions to be within a physiological range for the cells being studied.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right calcium channel blocker for my experiment?
A1: The choice of blocker depends on the specific calcium channel subtype you are studying. Dihydropyridines like Nifedipine and Efonidipine are potent blockers of L-type calcium channels.[3][9] Mibefradil and Ethosuximide are examples of blockers that target T-type calcium channels.[10] It is crucial to review the literature to determine the selectivity and potency of different blockers for your channel of interest.
Q2: What is a typical concentration range for calcium channel blockers in patch clamp experiments?
A2: The effective concentration can vary widely depending on the blocker, the channel subtype, and the cell type. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. As a starting point, you can refer to published literature for concentrations used in similar studies.
Q3: How can I be sure that the observed effects are due to the calcium channel blocker and not an artifact?
A3: To confirm the specificity of the blocker, perform control experiments. These include:
-
Vehicle control: Apply the solvent in which the blocker is dissolved to ensure it has no effect on its own.
-
Washout: After applying the blocker, perfuse the cell with the control external solution to see if the current recovers to the baseline level.[10]
-
Use of a known blocker: Compare the effects of your experimental blocker to a well-characterized, commercially available blocker for the same channel.
Q4: Can the calcium channel blocker affect other ion channels?
A4: Yes, some calcium channel blockers can have off-target effects on other ion channels, particularly at higher concentrations.[7][9] It is important to be aware of the known pharmacology of the blocker you are using. To isolate the current of interest, you can use other specific ion channel blockers in your solutions. For example, use tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels and cesium (Cs⁺) or tetraethylammonium (B1195904) (TEA) to block potassium channels.[9][10]
Q5: What is the best patch clamp configuration for studying the effects of calcium channel blockers?
A5: The whole-cell voltage-clamp configuration is the most commonly used method as it allows for good control of the membrane potential and direct measurement of ionic currents.[1] However, if you are concerned about current rundown due to the dialysis of intracellular components, the perforated patch technique is a good alternative.[4]
Quantitative Data Summary
Table 1: Common Calcium Channel Blockers and Their Properties
| Blocker | Primary Target(s) | Typical Concentration Range | Key Characteristics |
| Efonidipine | L-type and T-type Calcium Channels[3][9] | 1-10 µM | Dual blocker, can be voltage-dependent.[3] |
| Ethosuximide | T-type Calcium Channels[10] | 100-1000 µM | State-dependent, with higher affinity for the inactivated state.[10] |
| Nifedipine | L-type Calcium Channels | 1-10 µM | Dihydropyridine, potent and selective L-type blocker. |
| Mibefradil | T-type Calcium Channels | 0.1-1 µM | Potent T-type blocker, but may have off-target effects. |
| Verapamil | L-type Calcium Channels | 1-10 µM | Phenylalkylamine, intracellular channel blocker. |
| Diltiazem | L-type Calcium Channels | 1-10 µM | Benzothiazepine, mechanism involves binding to the activated channel. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents
-
Cell Preparation: Culture cells expressing L-type calcium channels on glass coverslips. On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate calcium currents, Na⁺ channels can be blocked with TTX (0.5 µM) and K⁺ channels can be blocked by substituting CsCl for KCl.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[3]
-
Recording Procedure:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Set the holding potential to -80 mV. To inactivate T-type channels and isolate L-type currents, a holding potential of -40 mV can be used.[9]
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium currents.[3]
-
Establish a stable baseline recording in the control external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of the calcium channel blocker.
-
Record the currents in the presence of the drug.
-
To assess recovery, wash out the drug by perfusing with the control external solution.
-
Protocol 2: Preparation and Application of Calcium Channel Blockers
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the calcium channel blocker in a suitable solvent (e.g., DMSO or ethanol). Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final desired concentration in the external recording solution. Ensure the final concentration of the solvent is low (typically <0.1%) to avoid non-specific effects.
-
Application: Apply the blocker-containing solution to the cells using a perfusion system. Allow sufficient time for the solution to exchange completely in the recording chamber and for the drug to reach equilibrium before recording.
Visualizations
Caption: Experimental workflow for patch clamp analysis of calcium channel blockers.
Caption: A logical flowchart for troubleshooting common patch clamp issues.
Caption: Simplified signaling pathway of voltage-gated calcium channel activation and inhibition.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Molecular Devices Support Portal [support.moleculardevices.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for Schizophrenia Animal Models
Welcome to the Technical Support Center for researchers utilizing animal models in schizophrenia research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in refining your experimental designs and overcoming common challenges.
Troubleshooting Guides & FAQs
This section is designed to provide quick answers to common problems encountered during in vivo schizophrenia model experiments.
Neurodevelopmental Models (e.g., MAM Model)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in offspring | - Incorrect dosage of MAM.- Stress to the pregnant dam.- Inconsistent timing of administration. | - Carefully calculate and administer the correct dose of Methylazoxymethanol acetate (B1210297) (MAM) based on the dam's weight.- Minimize handling and stress to the pregnant dam before and after injection.- Ensure precise timing of administration (gestational day 17 is common for rats) as the effects of MAM are critically dependent on the gestational day of treatment.[1][2] |
| Inconsistent behavioral phenotype in adult offspring | - Variability in MAM administration.- Litter-to-litter variations.- Housing conditions. | - Use a consistent and precise method for MAM injection.- Test animals from multiple litters to account for inter-litter variability.- Maintain standardized housing conditions (e.g., temperature, light-dark cycle, cage enrichment). |
| Lack of expected hyperlocomotor response to amphetamine | - Age of the animals.- Insufficient habituation.- Incorrect amphetamine dosage. | - Ensure animals have reached adulthood (post-puberty) as the hyperlocomotor response is often not present before this stage.[1][3]- Properly habituate the animals to the testing arena before drug administration.- Verify the concentration and administer the appropriate dose of amphetamine (e.g., 0.5-1.0 mg/kg for rats).[4] |
Pharmacological Models (e.g., Amphetamine-Induced Hyperactivity)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in baseline locomotor activity | - Inadequate habituation.- Environmental stressors.- Time of day of testing. | - Allow for a sufficient habituation period (e.g., 30-60 minutes) in the testing chamber before recording baseline activity.[5]- Minimize noise, bright lights, and other stressors in the testing room.- Conduct experiments at the same time each day to control for circadian rhythm effects. |
| No significant increase in locomotion after amphetamine injection | - Incorrect dosage or route of administration.- Drug tolerance.- Strain of the animal. | - Double-check the amphetamine concentration and ensure proper administration (e.g., intraperitoneal injection).- If using a chronic dosing paradigm, consider the development of tolerance.- Be aware that different rodent strains can have varying sensitivities to amphetamine.[6] |
| Stereotypy observed instead of hyperlocomotion | - Amphetamine dose is too high. | - Reduce the dose of amphetamine. Higher doses (e.g., >5 mg/kg in rats) tend to induce stereotyped behaviors rather than locomotor activity.[4][7] |
Behavioral Assays
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in startle response | - Animal movement.- Inconsistent background noise.- Strain differences. | - Ensure the animal is calm and not moving excessively during the acclimation period.[8]- Maintain a consistent background noise level throughout the experiment.- Recognize that startle responses can vary significantly between different strains of mice and rats.[8] |
| Low or no prepulse inhibition in control animals | - Prepulse intensity is too high or too low.- Interstimulus interval (ISI) is not optimal.- Hearing impairment in animals. | - The prepulse should be 2-20 dB above the background noise and not elicit a startle response on its own.[9]- The ISI is typically between 30-500 ms; an interval that is too short or too long can affect PPI.[10]- Check for any potential hearing deficits in the animals. |
| Ceiling effect (startle response is maximal and cannot be further inhibited) | - Startle stimulus is too intense. | - Reduce the intensity of the startle stimulus to a level that elicits a robust but not maximal startle response. |
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Animals do not explore the objects | - Neophobia (fear of new objects).- Lack of motivation.- Objects have a strong odor. | - Habituate the animals to the testing arena before introducing the objects.[11][12]- Ensure the animals are not stressed or anxious.- Use objects made of non-porous materials that are easy to clean and do not retain odors. |
| No preference for the novel object in control animals | - The objects are too similar.- The familiar object was not sufficiently explored during the training phase.- The retention interval is too long. | - Use objects that are distinct in shape, color, and texture.[13]- Ensure animals spend a minimum amount of time exploring both objects during the training phase.- For standard recognition memory, a shorter retention interval (e.g., 1-4 hours) is often used.[11] |
| Animals show a preference for one of the identical objects during training | - Innate preference for a particular object feature.- Olfactory cues left on one object. | - Test for innate object preference before the experiment and use neutral objects.[13]- Thoroughly clean the objects and the arena between trials to remove any scent cues. |
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low levels of social interaction in all groups | - Anxiety-provoking environment.- Animals are familiar with each other.- Age or sex of the animals. | - Test under low-light conditions to reduce anxiety.[14]- Use unfamiliar animals for the interaction test.[14]- Consider the age and sex of the animals, as these can influence social behavior. Use age- and sex-matched controls.[15] |
| High aggression between animals | - Housing conditions (e.g., isolation housing).- Strain of the animals.- Male animals are more prone to aggression. | - If using isolation-reared animals, be aware that they may exhibit increased aggression.[2]- Some strains are naturally more aggressive than others.- Consider using female animals or providing a barrier to prevent fighting while still allowing for social investigation. |
| Inconsistent results between trials | - Lack of a standardized protocol.- Observer bias.- Environmental changes. | - Follow a consistent and well-defined protocol for each trial.[15]- Use automated tracking software to score social interaction objectively.[16]- Maintain a stable and controlled testing environment. |
Experimental Protocols
Methylazoxymethanol Acetate (MAM) Neurodevelopmental Model
Objective: To induce a neurodevelopmental disruption in rodents that models some of the histological, neurophysiological, and behavioral deficits observed in schizophrenia.[3][17]
Methodology:
-
Animal Preparation: Time-pregnant Sprague-Dawley rats are used. The day a vaginal plug is detected is designated as gestational day 0 (GD 0).
-
MAM Administration: On GD 17, pregnant dams are briefly anesthetized with isoflurane. A single intraperitoneal (i.p.) injection of MAM (22 mg/kg) or saline (for control animals) is administered.[18]
-
Post-Injection Care: Dams are returned to their home cages and allowed to give birth naturally. Litters are culled to a standard size (e.g., 8-10 pups) on postnatal day 1 (PND 1).
-
Weaning and Housing: Pups are weaned at PND 21 and housed in same-sex groups under standard laboratory conditions.
-
Behavioral Testing: Behavioral testing is typically conducted in adulthood (after PND 56) to assess for schizophrenia-like phenotypes.[1] A common initial test is to verify the model by observing an enhanced locomotor response to a low dose of amphetamine.[3]
Amphetamine-Induced Hyperlocomotion
Objective: To model the positive symptoms of schizophrenia, specifically psychomotor agitation, by inducing a hyperdopaminergic state.
Methodology:
-
Animal Habituation: Rats or mice are individually placed in locomotor activity chambers (e.g., clear Plexiglas boxes with infrared beams) and allowed to habituate for 30-60 minutes.[5]
-
Baseline Activity Recording: Baseline locomotor activity is recorded for a set period (e.g., 30 minutes) before any injections.
-
Drug Administration: Animals are briefly removed from the chambers and administered an i.p. injection of amphetamine (e.g., 0.5-1.0 mg/kg for rats) or saline.[4][6]
-
Post-Injection Activity Recording: Animals are immediately returned to the locomotor chambers, and their activity is recorded for an additional 60-90 minutes.[5]
-
Data Analysis: Locomotor activity is typically quantified as the number of beam breaks or distance traveled and is analyzed in time bins (e.g., 5-minute intervals).
Prepulse Inhibition (PPI) Test
Objective: To measure sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Methodology:
-
Acclimation: Each animal is placed in a startle chamber and allowed to acclimate for a 5-10 minute period with background white noise (e.g., 65-70 dB).[8]
-
Startle Habituation: A series of startle stimuli (e.g., 120 dB white noise for 40 ms) are presented to habituate the initial startle response.
-
PPI Testing: The test session consists of a pseudorandomized presentation of different trial types:
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Pulse-alone) - (Prepulse-pulse)] / (Pulse-alone).[9]
Novel Object Recognition (NOR) Test
Objective: To assess non-spatial, recognition memory, a cognitive domain often impaired in schizophrenia.
Methodology:
-
Habituation: The animal is allowed to freely explore the empty testing arena (e.g., an open field box) for a set period (e.g., 5-10 minutes) for 1-2 days.[11][20]
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.[12]
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).[21]
-
Data Analysis: A discrimination index is calculated to quantify recognition memory: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).[21]
Social Interaction Test
Objective: To measure social withdrawal and deficits in social motivation, which are analogous to the negative symptoms of schizophrenia.
Methodology:
-
Habituation: The test animal is habituated to the testing arena (e.g., a three-chambered box) for a period before the test.[15]
-
Social Affiliation Session: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. The test mouse is placed in the center chamber and is free to explore all three chambers for a set duration (e.g., 10 minutes). The amount of time spent in each chamber and interacting with the caged mouse is recorded.[22]
-
Social Novelty Preference Session: A second, novel "stranger" mouse is placed in the wire cage in the other side chamber. The test mouse is again allowed to explore all three chambers, and the time spent interacting with the familiar versus the novel mouse is recorded.[22]
-
Data Analysis: Sociability is determined by the preference for the chamber with the mouse over the empty chamber. Social novelty preference is determined by the preference for the novel mouse over the familiar mouse. Automated tracking software is often used for accurate data collection.[16]
Signaling Pathway Diagrams
Dopamine (B1211576) Signaling Pathway in Schizophrenia
The dopamine hypothesis of schizophrenia suggests that an excess of dopamine in the mesolimbic pathway contributes to positive symptoms, while a deficit of dopamine in the mesocortical pathway is associated with negative and cognitive symptoms.[23]
Caption: Dopamine pathways implicated in schizophrenia.
Glutamate (B1630785) (NMDA Receptor) Signaling Pathway in Schizophrenia
The glutamate hypothesis proposes that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, particularly on GABAergic interneurons, leads to downstream dysregulation of dopamine and contributes to the symptoms of schizophrenia.[24][25][26]
Caption: NMDA receptor hypofunction in schizophrenia.
GABAergic Signaling Pathway in Schizophrenia
Evidence suggests a deficit in the GABAergic system, particularly involving parvalbumin-containing interneurons, which leads to disinhibition of cortical circuits and contributes to cognitive deficits and psychosis.[27][28][29]
Caption: GABAergic dysfunction in schizophrenia.
Neuroinflammatory Signaling Pathway in Schizophrenia
The neuroinflammation hypothesis suggests that increased levels of pro-inflammatory cytokines and microglial activation contribute to the pathophysiology of schizophrenia, potentially through mechanisms like altered synaptic pruning and disruption of the blood-brain barrier.[30][31][32]
Caption: Neuroinflammatory processes in schizophrenia.
References
- 1. The MAM-E17 schizophrenia rat model: Comprehensive behavioral analysis of pre-pubertal, pubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 3. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 5. b-neuro.com [b-neuro.com]
- 6. imrpress.com [imrpress.com]
- 7. acnp.org [acnp.org]
- 8. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 9. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 14. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acsu.buffalo.edu [acsu.buffalo.edu]
- 16. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. med-associates.com [med-associates.com]
- 20. mmpc.org [mmpc.org]
- 21. Novel Object Recognition Test [protocols.io]
- 22. youtube.com [youtube.com]
- 23. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 24. Glutamate Receptor Abnormalities in Schizophrenia: Implications for Innovative Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The glutamate hypothesis of schizophrenia: evidence from human brain tissue studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benthamdirect.com [benthamdirect.com]
- 27. GABAergic Mechanisms in Schizophrenia: Linking Postmortem and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. GABAergic System Dysfunction and Challenges in Schizophrenia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Neuroinflammation in Schizophrenia: The Key Role of the WNT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Neuroinflammatory Loop in Schizophrenia, Is There a Relationship with Symptoms or Cognition Decline? [mdpi.com]
- 32. imrpress.com [imrpress.com]
Overcoming common issues with diphenylbutylpiperidine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenylbutylpiperidine compounds such as penfluridol, pimozide, and fluspirilene (B1673487).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Stability
Q1: My diphenylbutylpiperidine compound is degrading during storage. What are the optimal storage conditions?
A1: Stability of diphenylbutylpiperidine compounds can be a concern, with degradation observed under various storage conditions. For instance, significant degradation of fluspirilene has been reported after 20 weeks of storage in whole blood, even at low temperatures.[1] Losses of up to 80% were seen at 20°C and 4°C, and up to 50% at -20°C and -60°C.[1]
Troubleshooting Steps:
-
Minimize Storage Time: Use freshly prepared solutions whenever possible.
-
Optimize Temperature: For short-term storage, 4°C is preferable to room temperature. For long-term storage, -80°C is recommended over -20°C to minimize degradation.
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, store the compound in single-use aliquots.
-
Protect from Light: Some compounds are light-sensitive. Store solutions in amber vials or wrap containers in aluminum foil.
Q2: I am having trouble dissolving my diphenylbutylpiperidine compound. What solvents are recommended?
A2: Diphenylbutylpiperidine compounds, such as penfluridol, are known for their low aqueous solubility, which can limit their therapeutic potential.[2]
Troubleshooting Steps:
-
Organic Solvents: For stock solutions, organic solvents like DMSO or ethanol (B145695) are commonly used.
-
Solubility Enhancement Techniques: For aqueous solutions used in cell-based assays or animal studies, consider the following:
-
pH Adjustment: The solubility of these basic compounds can sometimes be improved by adjusting the pH of the aqueous medium to be more acidic.
Section 2: In Vitro Experiments
Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?
A3: Inconsistent results in in vitro assays can stem from several factors, including compound stability in media, off-target effects, and assay-specific issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in vitro results.
Detailed Steps:
-
Compound Stability in Media: First, confirm the stability of your compound in the cell culture medium under experimental conditions (e.g., 37°C, 5% CO2). An unstable compound will lead to variable effective concentrations.
-
Off-Target Effects: Diphenylbutylpiperidines are known to interact with multiple targets, including dopamine (B1211576) D2 receptors and calcium channels.[5][6][7] These off-target effects could influence your experimental system in unexpected ways. For example, they have been shown to inhibit prolactin receptor signaling.[8]
-
Assay-Specific Troubleshooting: Refer to general guidelines for troubleshooting common in vitro assays, such as checking for interference with detection methods (e.g., fluorescence) or ensuring proper cell health.[9]
Q4: What are the known mechanisms of action for diphenylbutylpiperidine compounds that I should be aware of in my cancer research?
A4: While originally developed as antipsychotics, diphenylbutylpiperidines like penfluridol, pimozide, and fluspirilene have demonstrated anti-cancer properties through various mechanisms.[5][6] These include:
-
Induction of apoptosis and cell cycle arrest[5]
-
Inhibition of STAT3 and STAT5 signaling[6]
-
Dysregulation of cholesterol homeostasis[5]
-
Inhibition of autophagy and Wnt/β-catenin signaling[6]
Signaling Pathway Example: Prolactin Receptor Inhibition
Diphenylbutylpiperidines have been identified as inhibitors of prolactin receptor (PRLR) signaling, which can be relevant in cancers where this pathway is active, such as pancreatic ductal adenocarcinoma.[8]
References
- 1. Assessment of the stability of 30 antipsychotic drugs in stored blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diphenylbutylpiperidine Antipsychotic Drugs Inhibit Prolactin Receptor Signaling to Reduce Growth of Pancreatic Ductal Adenocarcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Ensuring consistent results in Clopimozide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving Clopimozide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, long-acting antipsychotic drug belonging to the diphenylbutylpiperidine class.[1] Its primary mechanism of action is the antagonism of calcium channels.[2] Specifically, it has been shown to inhibit [3H]nitrendipine binding with a high affinity, suggesting it blocks L-type calcium channels.[2][3][4] Drugs of this class, like Pimozide (B1677891), have also been shown to inhibit N-type and P-type calcium channels.
Q2: What are the common in vitro applications of this compound and similar diphenylbutylpiperidine compounds?
Given its action as a calcium channel antagonist, this compound and related compounds like Pimozide are often studied for their effects on cellular processes regulated by calcium signaling. In recent years, there has been growing interest in their potential as anti-cancer agents. Studies on Pimozide have shown that it can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[5][6][7]
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is a lipophilic compound. For in vitro assays, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to prepare fresh dilutions in culture medium for each experiment to avoid precipitation. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to prevent solvent-induced toxicity. Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| CLP-V-01 | High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent drug concentration due to precipitation. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity. 3. Prepare fresh drug dilutions for each experiment and visually inspect for precipitates before adding to cells. |
| CLP-V-02 | No significant decrease in cell viability at expected cytotoxic concentrations. | 1. The chosen cell line may be resistant to this compound. 2. Insufficient incubation time with the drug. 3. The cell viability assay used may not be sensitive enough. | 1. If possible, verify the expression of target calcium channels in your cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Consider using a more sensitive assay, such as an ATP-based luminescent assay, in addition to colorimetric assays like MTT. |
| CLP-V-03 | Precipitate formation in the culture medium after adding this compound. | 1. Poor solubility of this compound in aqueous culture medium. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Prepare fresh serial dilutions from a high-concentration stock solution for each experiment. 2. Ensure the stock solution is at a high enough concentration that the final DMSO concentration in the culture medium remains non-toxic (typically <0.5%). 3. Gently mix the plate immediately after adding the drug. |
| CLP-AP-01 | Inconsistent results in apoptosis or cell cycle assays. | 1. Suboptimal cell density at the time of drug treatment. 2. Harsh cell harvesting techniques. 3. Incorrect staining or gating during flow cytometry analysis. | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Use gentle trypsinization or cell scraping methods to minimize cell damage. 3. Ensure proper controls are used for compensation and gating in flow cytometry. |
Quantitative Data
Due to the limited availability of published IC50 values for this compound in cancer cell lines, the following table provides data for the structurally and functionally similar compound, Pimozide, to serve as a reference. Researchers should determine the specific IC50 for this compound in their cell lines of interest.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| Pimozide | MDA-MB-231 | Breast Cancer | ~5 | 48 hours |
| Pimozide | A549 | Lung Cancer | ~7.5 | 48 hours |
| Pimozide | DLD-1 | Colon Cancer | >10 (for cytotoxicity) | 96 hours |
| Pimozide | AsPC-1 | Pancreatic Cancer | >10 (for cytotoxicity) | 96 hours |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the wells with medium only.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for a cell viability assay.
Caption: A logical approach to troubleshooting.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. The antipsychotic drug pimozide promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimozide suppresses cancer cell migration and tumor metastasis through binding to ARPC2, a subunit of the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic agent pimozide promotes reversible proliferative suppression by inducing cellular quiescence in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Clopimozide and Pimozide in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of clopimozide and pimozide (B1677891), two diphenylbutylpiperidine neuroleptics, in the context of preclinical schizophrenia models. While pimozide is a well-established antipsychotic, this compound, a structurally related compound, has been evaluated for its antipsychotic potential. This document synthesizes available experimental data to offer an objective comparison of their pharmacological profiles and efficacy in relevant animal models.
Executive Summary
This compound and pimozide, both belonging to the diphenylbutylpiperidine class of antipsychotics, exhibit potent dopamine (B1211576) D2 receptor antagonism, a hallmark of typical neuroleptics. Experimental data suggests that this compound is a highly potent and long-acting neuroleptic, with a pharmacological profile qualitatively similar to its prototype, pimozide. Both compounds also demonstrate activity as calcium channel antagonists, a feature of this particular chemical class.
While extensive quantitative data for pimozide's receptor binding and behavioral effects are available, directly comparable data for this compound is more limited. This guide compiles the available information to facilitate a comparative understanding and to highlight areas for future research.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and pimozide, focusing on receptor binding affinities and efficacy in preclinical models of schizophrenia.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | Pimozide Ki (nM) | This compound Ki (nM) | Reference |
| Dopamine D2 | 0.33 | Data not available | [1] |
| Dopamine D3 | 0.25 | Data not available | [1] |
| Dopamine D4 | 1.8 | Data not available | [1] |
| Dopamine D1 | >10,000 | Data not available | [1] |
| Serotonin (B10506) 5-HT2A | 48.4 | Data not available | [1] |
| Serotonin 5-HT1A | 650 | Data not available | [1] |
| α1-Adrenergic | 39 | Data not available | |
| hERG | 18 | Data not available | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: Efficacy in Preclinical Models (ED50, mg/kg)
| Model | Pimozide ED50 (mg/kg) | This compound ED50 (mg/kg) | Reference |
| Catalepsy in Rats | ~2.0 (delayed onset) | Data not available | [2] |
| Amphetamine-Induced Stereotypy Antagonism in Rats | Data not available | Data not available | |
| Conditioned Avoidance Response Inhibition in Rats | Data not available | Data not available |
ED50 is the dose required to produce a 50% maximal effect.
Table 3: Calcium Channel Antagonist Activity
| Assay | Pimozide | This compound | Reference |
| [3H]nitrendipine binding inhibition (IC50) | 13-30 nM | 13-30 nM | [3] |
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Mechanism of Action
Both this compound and pimozide are potent antagonists of the dopamine D2 receptor, which is the primary mechanism underlying their antipsychotic effects in treating the positive symptoms of schizophrenia.[1] The hyperactivity of the mesolimbic dopamine pathway is a key etiological theory for psychosis, and blockade of D2 receptors in this region is thought to mediate the therapeutic action of these drugs.[4]
Furthermore, as members of the diphenylbutylpiperidine class, both this compound and pimozide act as potent calcium channel antagonists.[3] This action is suggested to contribute to their unique clinical profile, potentially including efficacy against negative symptoms of schizophrenia, such as emotional withdrawal.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Catalepsy Test in Rats
The catalepsy test is a widely used behavioral assay to assess the extrapyramidal side effects of antipsychotic drugs, which are primarily mediated by dopamine D2 receptor blockade in the nigrostriatal pathway.
-
Apparatus: A horizontal bar is fixed at a height that requires the rat to be in a "rearing" position with its forepaws on the bar and hind paws on the floor.
-
Procedure:
-
Rats are administered the test compound (this compound or pimozide) or a vehicle control.
-
At predetermined time points after drug administration, the rat's forepaws are gently placed on the bar.
-
The latency for the rat to remove both forepaws from the bar is recorded. A longer latency is indicative of a cataleptic state.
-
A cut-off time is typically set (e.g., 180 seconds) to avoid undue stress to the animal.
-
-
Data Analysis: The mean or median descent latency for each treatment group is calculated. The ED50 for catalepsy induction can be determined from a dose-response curve.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for the efficacy of antipsychotic drugs in attenuating the positive symptoms of schizophrenia. It assesses the ability of a drug to inhibit a learned avoidance response.
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of the box is typically a grid that can deliver a mild electric shock.
-
Procedure:
-
Acquisition Phase: A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration, followed by an unconditioned stimulus (US), a mild foot shock. The rat learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the rat fails to move during the CS, it can still terminate the shock by moving to the other compartment (escape response).
-
Testing Phase: After the rats have acquired the avoidance response, they are treated with the test compound (this compound or pimozide) or a vehicle.
-
The number of avoidance and escape responses is recorded over a set number of trials.
-
-
Data Analysis: A selective suppression of the conditioned avoidance response, without a significant effect on the escape response, is indicative of antipsychotic activity. The ED50 for the inhibition of the conditioned avoidance response can be calculated.
Discussion and Future Directions
The available data indicates that this compound is a potent, long-acting neuroleptic with a pharmacological profile similar to pimozide. Both are members of the diphenylbutylpiperidine class and exhibit calcium channel blocking activity in addition to their primary D2 receptor antagonism.
A significant gap in the current literature is the lack of a comprehensive, direct comparison of the receptor binding profiles and in vivo potencies of this compound and pimozide in standardized preclinical models. Future research should aim to:
-
Determine the Ki values of this compound for a wide range of neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes, to allow for a direct comparison with pimozide.
-
Conduct head-to-head studies to determine the ED50 values of both this compound and pimozide in key behavioral models of schizophrenia, such as the catalepsy test, amphetamine-induced stereotypy, and the conditioned avoidance response.
-
Investigate the downstream signaling pathways affected by this compound and pimozide to better understand the nuances of their mechanisms of action beyond simple D2 receptor blockade.
By addressing these knowledge gaps, a more complete and quantitative comparison of this compound and pimozide can be achieved, which will be invaluable for researchers and drug development professionals in the field of schizophrenia therapeutics.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimozide: delayed onset of action at rat striatal pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Pimozide? [synapse.patsnap.com]
A Comparative Analysis of Clopimozide and Haloperidol for Neuropharmacological Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Clopimozide and Haloperidol, two potent antipsychotic compounds. While Haloperidol is a widely prescribed, first-generation (typical) antipsychotic of the butyrophenone (B1668137) class, this compound is a lesser-known, unmarketed compound from the diphenylbutylpiperidine series. Developed by Janssen Pharmaceutica, this compound was noted in early studies for its high potency and exceptionally long duration of action.[1][2] Due to its unmarketed status, publicly available data on this compound is limited. This comparison leverages data from its closest structural and pharmacological analogs, Pimozide and Penfluridol, to provide a scientifically grounded profile.
Haloperidol's discovery in 1958 marked a significant milestone in the treatment of schizophrenia and other psychotic disorders.[3] Its primary mechanism of action is potent antagonism of the dopamine (B1211576) D2 receptor, which is central to its therapeutic effects on positive symptoms like hallucinations and delusions.[4] However, this strong D2 blockade is also responsible for its significant extrapyramidal side effects (EPS).[4]
This compound was identified as a highly potent and orally long-acting neuroleptic, with a pharmacological profile qualitatively similar to Haloperidol but with expectations of a lower side-effect liability concerning hypotensive and autonomic effects.[1] This analysis synthesizes the available preclinical data to offer a comparative perspective on their pharmacodynamics, pharmacokinetics, and side-effect profiles, supported by detailed experimental protocols and pathway visualizations.
Data Presentation: A Quantitative Comparison
The following tables summarize the key pharmacological and pharmacokinetic parameters of Haloperidol and this compound, with data for Pimozide and Penfluridol used to infer the profile of this compound.
Table 1: Comparative Receptor Binding Profiles (Ki values in nM)
A lower Ki value indicates a higher binding affinity.
| Receptor | Haloperidol | Pimozide (this compound Analog)[5][6][7] | Penfluridol (this compound Analog)[8][9] |
| Dopamine | |||
| D1 | >10,000[5] | 588 - 6600 | 147 |
| D2 | 0.33 - 1.45[5][10] | 0.33 - 3.0 | 159 |
| D3 | 4.6[3] | 0.25 - 2.5 | 136 |
| D4 | 1.8 - 10[3][5] | 1.8 | >10,000 |
| D5 | - | - | 125 |
| Serotonin | |||
| 5-HT1A | 650 - 3600[3][5] | 310 - 650 | 356 |
| 5-HT2A | 48.4 - 120[3][5] | 48.4 | 361 |
| 5-HT2C | 4700[3] | - | 881 |
| 5-HT7 | - | 0.5 | 280 |
| Adrenergic | |||
| α1 | 39[6] | 39 | 401 - 602 |
| Histamine | |||
| H1 | >10,000 | >10,000 | >10,000 |
| Muscarinic | |||
| M1 | >10,000 | >10,000 | - |
Data for Haloperidol and Pimozide/Penfluridol are compiled from multiple sources and represent a range of reported values.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Haloperidol | This compound |
| Bioavailability (Oral) | 60-70% | Potent by oral route, specific % not available[1] |
| Elimination Half-life (t½) | 14-37 hours | Extremely long duration of action (≥ 1 week)[1][2] |
| Protein Binding | ~92% | Data not available |
| Metabolism | Hepatic (primarily CYP3A4) | Presumed Hepatic |
Signaling Pathways and Experimental Workflows
Visualizations are provided to illustrate the core mechanism of action and the process by which these compounds are evaluated.
Caption: Dopamine D2 receptor signaling pathway antagonism.
Caption: A typical preclinical screening workflow for antipsychotics.
Caption: Relationship between D2 antagonism and clinical effects.
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Objective: To quantify the interaction between a test compound (e.g., this compound, Haloperidol) and the D2 receptor by measuring the displacement of a specific radioligand.
-
Materials:
-
Cell membranes prepared from a cell line expressing human D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known D2 antagonist like unlabeled Spiperone or Haloperidol.
-
Test compounds (this compound, Haloperidol) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Methodology:
-
Preparation: A reaction mixture is prepared in 96-well plates. Each well contains the cell membrane preparation, the [3H]-Spiperone at a fixed concentration (e.g., 0.5 nM), and the assay buffer.
-
Competition Binding:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Wells containing membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: The plates are incubated (e.g., for 60-120 minutes at room temperature) to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: Filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in disintegrations per minute, DPM) is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
The percentage of specific binding inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
-
-
Catalepsy Test in Rodents
This protocol assesses the propensity of a compound to induce extrapyramidal side effects (EPS), specifically parkinsonian-like motor rigidity.
-
Objective: To measure the duration of an externally imposed, abnormal posture in rodents following drug administration.
-
Apparatus: A horizontal bar elevated approximately 9 cm from the surface.
-
Methodology:
-
Acclimation: Animals (typically rats or mice) are acclimated to the testing room.
-
Drug Administration: Animals are treated with the test compound (e.g., Haloperidol) or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Testing: At specified time intervals post-injection (e.g., 30, 60, 90, 120 minutes), each animal is tested for catalepsy.
-
Posture Induction: The animal's forepaws are gently placed on the elevated horizontal bar.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used. If the animal maintains the posture for the entire cut-off period, it is assigned the maximum score.
-
Data Analysis: The mean duration of catalepsy is calculated for each treatment group at each time point. Dose-response curves can be generated to determine the ED50 (the dose required to produce a defined cataleptic response in 50% of the animals). The catalepsy test is a robust predictor of a drug's liability to induce Parkinson-like syndromes.[12][13]
-
Conditioned Avoidance Response (CAR)
This protocol is a classic behavioral model used to predict the antipsychotic efficacy of a drug.
-
Objective: To assess a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS, e.g., a light or tone), and an unconditioned stimulus (US, e.g., a mild foot shock).
-
Methodology:
-
Training: Animals (typically rats) are trained to associate the CS with the impending US. During a trial, the CS is presented for a short period (e.g., 10 seconds), followed by the presentation of the US.
-
An avoidance response is recorded if the animal moves to the other compartment during the CS presentation, thus avoiding the shock.
-
An escape response is recorded if the animal moves to the other compartment only after the US has started.
-
An escape failure is recorded if the animal fails to move compartments during the trial.
-
-
Drug Testing: Once animals are trained to a stable level of performance (e.g., >80% avoidance), they are administered the test compound or vehicle.
-
Evaluation: After a set pre-treatment time, the animals are placed back in the shuttle box and subjected to a series of trials. The number of avoidance responses, escape responses, and escape failures are recorded.
-
Data Analysis: Effective antipsychotics like Haloperidol characteristically decrease the number of avoidance responses at doses that do not cause a significant increase in escape failures. This selective inhibition of the conditioned response is predictive of clinical antipsychotic activity.[7][13]
-
References
- 1. Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines | Semantic Scholar [semanticscholar.org]
- 2. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pimozide? [synapse.patsnap.com]
- 5. Pimozide - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Penfluridol as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Penfluridol used for? [synapse.patsnap.com]
- 13. What is the mechanism of Penfluridol? [synapse.patsnap.com]
Head-to-head comparison of Clopimozide and risperidone in vitro
A detailed examination of the in vitro pharmacological profiles of the diphenylbutylpiperidine neuroleptic Clopimozide and the atypical antipsychotic risperidone (B510), offering insights for researchers and drug development professionals.
In the landscape of antipsychotic drug development, understanding the nuanced interactions of compounds with their molecular targets is paramount. This guide provides a head-to-head in vitro comparison of this compound, a long-acting diphenylbutylpiperidine neuroleptic, and risperidone, a widely prescribed atypical antipsychotic. Due to the limited availability of specific in vitro receptor binding data for this compound, this comparison utilizes data from structurally and pharmacologically similar diphenylbutylpiperidine compounds, namely pimozide (B1677891) and penfluridol, as proxies to infer the potential receptor binding profile of this compound.
Receptor Binding Affinity Profile
The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors, most notably dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone and the proxy compounds for this compound. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Risperidone (Ki, nM) | Pimozide (Ki, nM) (Proxy for this compound) | Penfluridol (Ki, nM) (Proxy for this compound) |
| Dopamine D1 | 6600[1] | - | 147[2][3] |
| Dopamine D2 | 3.0[4] | 3.0[1] | 159[2][3] |
| Dopamine D3 | - | 0.83[1] | 136[2][3] |
| Dopamine D4 | - | - | 10,000[2][3] |
| Dopamine D5 | - | - | 125[2][3] |
| Serotonin 5-HT1A | - | 310[1] | 356[2][3] |
| Serotonin 5-HT2A | 0.12[4] | 48.4[5] | 361[2][3] |
| Serotonin 5-HT2C | - | - | 881[2][3] |
| Serotonin 5-HT7 | - | - | 280[2][3] |
| α1-Adrenergic | 0.81[4] | 39[1] | - |
| α2-Adrenergic | 7.3[4] | - | - |
| Histamine H1 | 2.1[4] | - | 10,000[2][3] |
Key Observations:
-
Dopamine D2 Receptor: Both risperidone and the proxy for this compound (pimozide) exhibit high affinity for the D2 receptor, which is central to their antipsychotic action. Penfluridol also shows a reasonably high affinity.
-
Serotonin 5-HT2A Receptor: Risperidone demonstrates a significantly higher affinity for the 5-HT2A receptor compared to the D2 receptor, a hallmark of atypical antipsychotics that is thought to contribute to a lower incidence of extrapyramidal side effects. In contrast, the proxies for this compound (pimozide and penfluridol) show considerably lower affinity for the 5-HT2A receptor relative to their D2 affinity, which is characteristic of typical neuroleptics.
-
Other Receptors: Risperidone also displays notable affinity for adrenergic and histaminergic receptors, which can contribute to its side-effect profile, including orthostatic hypotension and sedation. The diphenylbutylpiperidine proxies show varied affinities for other serotonin and dopamine receptor subtypes.
Experimental Methodologies & Signaling Pathways
The determination of receptor binding affinities is a cornerstone of in vitro pharmacological profiling. A standard method employed is the radioligand receptor binding assay.
Experimental Workflow: Radioligand Receptor Binding Assay
Caption: Workflow of a typical in vitro radioligand receptor binding assay.
Detailed Experimental Protocol: In Vitro Radioligand Receptor Binding Assay
A representative protocol for determining the binding affinity of a test compound to dopamine D2 or serotonin 5-HT2A receptors is as follows:
-
Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors or cortex for 5-HT2A receptors) is homogenized in a cold buffer solution. The homogenate is then subjected to a series of centrifugations to isolate the cell membranes containing the receptors of interest. The final membrane pellet is resuspended in a buffer to a specific protein concentration.
-
Binding Assay: The assay is typically performed in microplates. Each well contains:
-
A fixed amount of the prepared cell membranes.
-
A specific concentration of a radioligand with high affinity for the target receptor (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors).
-
Varying concentrations of the unlabeled test compound (e.g., this compound or risperidone) to compete with the radioligand for receptor binding.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. This process separates the membranes with the bound radioligand from the unbound radioligand in the solution. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by this compound and risperidone modulates downstream signaling cascades that are implicated in the pathophysiology of schizophrenia.
Caption: Primary signaling pathways affected by D2 and 5-HT2A antagonism.
Dopamine D2 Receptor Pathway: D2 receptors are G protein-coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). Antagonists like this compound and risperidone block this receptor, thereby preventing the inhibitory effect of dopamine on this pathway.
Serotonin 5-HT2A Receptor Pathway: 5-HT2A receptors are also G protein-coupled receptors that, when activated by serotonin, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Risperidone's potent antagonism of this receptor is a key feature of its "atypical" profile.
Conclusion
This in vitro comparison highlights the distinct pharmacological profiles of this compound (as inferred from its structural analogs) and risperidone. While both compounds are potent D2 receptor antagonists, risperidone's high affinity for the 5-HT2A receptor distinguishes it as an atypical antipsychotic. The data presented here, along with the outlined experimental methodologies and signaling pathways, provide a valuable resource for researchers in the field of neuropsychopharmacology and for professionals involved in the development of novel antipsychotic agents. It is important to reiterate that the data for this compound is based on proxy compounds, and direct in vitro studies on this compound are warranted to confirm these findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Penfluridol as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and ocaperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pimozide - Wikipedia [en.wikipedia.org]
Validating the Efficacy of Clopimozide as a Potent Calcium Channel Blocker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clopimozide's performance as a calcium channel blocker against established alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction
This compound is a long-acting antipsychotic drug belonging to the diphenylbutylpiperidine (DPBP) class. While primarily known for its dopamine (B1211576) D2 receptor antagonism, compelling evidence demonstrates that this compound and other compounds in its class are also potent antagonists of voltage-gated L-type calcium channels.[1][2][3] This dual activity suggests potential for novel therapeutic applications and necessitates a thorough validation of its efficacy and mechanism as a calcium channel blocker.
Antischizophrenic drugs of the diphenylbutylpiperidine class, which includes this compound, pimozide (B1677891), fluspirilene, and penfluridol, have been shown to inhibit the binding of [3H]nitrendipine, a marker for L-type calcium channels, with IC50 values in the low nanomolar range.[1][3][4] This guide outlines the experimental framework for validating these findings and compares this compound's potency with that of well-established calcium channel blockers.
Comparative Analysis of Calcium Channel Blockers
The efficacy of a calcium channel blocker is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target's activity. The data below compares this compound's reported IC50 value from a radioligand binding assay with those of standard calcium channel blockers from different chemical classes.
Table 1: Comparative Potency of Calcium Channel Blockers
| Compound | Chemical Class | Target Channel Type | Assay Type | IC50 (nM) |
|---|---|---|---|---|
| This compound | Diphenylbutylpiperidine | L-type | [3H]nitrendipine Binding | 17[5] |
| Pimozide | Diphenylbutylpiperidine | L-type | Ca2+ Influx (KCl-induced) | 75 ± 15[6] |
| Fluspirilene | Diphenylbutylpiperidine | L-type | Electrophysiology | ~0.1 - 0.2[7] |
| Verapamil | Phenylalkylamine | L-type | Electrophysiology | ~100 - 300 |
| Diltiazem | Benzothiazepine | L-type | Electrophysiology | ~300 - 800 |
| Nifedipine | Dihydropyridine | L-type | Electrophysiology | ~10 - 50 |
Note: IC50 values for Verapamil, Diltiazem, and Nifedipine are representative values from literature and can vary based on experimental conditions.
Signaling Pathway of L-type Calcium Channel Blockade
Voltage-gated L-type calcium channels are critical for initiating cellular processes such as muscle contraction, hormone secretion, and gene transcription. In cardiac and smooth muscle cells, membrane depolarization triggers the opening of these channels, leading to an influx of extracellular Ca2+, which serves as a second messenger to initiate contraction. Calcium channel blockers like this compound physically obstruct the channel pore, preventing this influx and thereby inducing muscle relaxation and vasodilation.[8]
Caption: L-type calcium channel activation and blockade by this compound.
Experimental Protocols for Validation
To rigorously validate this compound's efficacy, a multi-faceted approach employing electrophysiology, calcium imaging, and functional assays is recommended.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the flow of ions through calcium channels, providing precise quantification of blockade.[9][10]
Objective: To measure the dose-dependent inhibition of L-type calcium currents (ICa,L) by this compound.
Methodology:
-
Cell Preparation: Use a cell line stably expressing human Cav1.2 channels (e.g., HEK-293) or primary cells like rat ventricular myocytes.[6][9]
-
Recording Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (as charge carrier to enhance current and block K+ channels), 10 HEPES. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
-
Recording Protocol:
-
Establish a giga-ohm seal and achieve whole-cell configuration.[11]
-
Hold the cell membrane potential at -80 mV to ensure channels are in a resting state.
-
Apply a depolarizing voltage step to 0 mV for 25 ms (B15284909) to elicit peak ICa,L.
-
Establish a stable baseline current for 3-5 minutes.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 1 nM to 10 µM).
-
At each concentration, record the peak inward current after it reaches a steady state.
-
-
Data Analysis: Normalize the peak current at each this compound concentration to the baseline current. Fit the resulting concentration-response data to a Hill equation to determine the IC50 value.
Calcium Imaging Assay
This method visualizes changes in intracellular calcium concentration ([Ca2+]i) in a population of cells, offering a higher throughput functional assessment.[12][13]
Objective: To measure the inhibition of depolarization-induced calcium influx by this compound.
Methodology:
-
Cell Preparation: Plate cells (e.g., primary neurons or smooth muscle cells) on glass-bottom dishes.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's protocol. These dyes increase their fluorescence intensity upon binding to Ca2+.[12][14]
-
Experimental Setup: Use a fluorescence microscope or a plate reader equipped with an automated liquid handling system.
-
Assay Protocol:
-
Acquire a baseline fluorescence reading.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Induce depolarization by adding a high-potassium solution (e.g., 50 mM KCl) to open voltage-gated calcium channels.[6]
-
Record the peak fluorescence intensity following stimulation.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) over baseline (F0). Determine the IC50 of this compound by plotting the inhibition of the KCl-induced calcium response against the drug concentration.
Experimental Validation Workflow
The following diagram illustrates the logical flow for validating a potential calcium channel blocker from initial screening to detailed characterization.
Caption: A multi-phase workflow for validating calcium channel blockers.
References
- 1. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antipsychotic pimozide is a potent Ca2+ channel blocker in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroleptics of the diphenylbutylpiperidine series are potent calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 9. Optimization of Ca(v)1.2 screening with an automated planar patch clamp platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antipsychotic Cross-Reactivity at Dopamine Receptors: A Focus on the Diphenylbutylpiperidine Class
A detailed guide for researchers and drug development professionals on the comparative dopamine (B1211576) receptor binding profiles of selected antipsychotics, with a focus on the cross-reactivity of the diphenylbutylpiperidine class.
Introduction
Understanding the cross-reactivity of antipsychotic drugs at various neurotransmitter receptors is paramount for predicting their therapeutic efficacy and side-effect profiles. This guide provides a comparative analysis of the in vitro binding affinities of selected antipsychotic agents, with a particular focus on the diphenylbutylpiperidine class. Due to the limited availability of comprehensive binding data for Clopimozide, this guide utilizes data for Pimozide, a structurally and pharmacologically related compound, as a representative of this class. The binding profile of Pimozide is compared against Haloperidol, a classic typical antipsychotic, and Risperidone, a widely used atypical antipsychotic. This comparative approach aims to provide researchers with a clear, data-driven perspective on the receptor interaction landscape of these compounds.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values in nM) of Pimozide, Haloperidol, and Risperidone for a range of dopamine, serotonin, and adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Pimozide (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine Receptors | |||
| D1 | >10,000[1] | 45[1] | 100+ |
| D2 | 0.33[1] | 1.55[2] | 3.13[2] |
| D3 | 0.25[1] | ~2.94 | ~D2 affinity |
| D4 | 1.8[1] | ~5.1 | 5-9[3] |
| D5 | - | - | - |
| Serotonin Receptors | |||
| 5-HT1A | 650[1] | - | - |
| 5-HT2A | 48.4[1] | ~2.6 (ED50)[1] | 0.16[2] |
| Adrenergic Receptors | |||
| α1 | - | ~0.42 (ED50)[1] | 0.8[2] |
| α2 | - | - | 7.54[2] |
| Histamine Receptors | |||
| H1 | - | Negligible[1] | 2.23[2] |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Binding Assay Protocol
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., Pimozide) for a specific receptor (e.g., Dopamine D2 receptor).
2. Materials:
- Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
- Radioligand with high affinity and specificity for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
- Test compound (unlabeled drug).
- Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
- Scintillation cocktail and vials.
- Liquid scintillation counter.
- Glass fiber filters.
- Filtration apparatus.
3. Procedure:
- Preparation: Prepare serial dilutions of the test compound.
- Incubation: In a series of tubes, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled specific ligand).
- Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
- Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow: Receptor Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling cascade.
Conclusion
The cross-reactivity profile of an antipsychotic drug is a critical determinant of its clinical utility. This guide highlights the high affinity of the diphenylbutylpiperidine representative, Pimozide, for the D2 and D3 dopamine receptors, with lower but still significant affinity for the D4 and 5-HT2A receptors. In comparison, Haloperidol also shows high D2 affinity, while Risperidone exhibits a broader spectrum of activity with high affinity for both D2 and 5-HT2A receptors, as well as notable interactions with adrenergic and histaminergic receptors. These differences in binding profiles likely contribute to the variations in their therapeutic effects and side-effect profiles. The provided experimental protocol and diagrams serve as a foundational resource for researchers investigating the complex pharmacology of antipsychotic agents.
References
A Comparative Analysis of the Side Effect Profiles of Diphenylbutylpiperidine Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
The diphenylbutylpiperidine class of antipsychotics, which includes pimozide (B1677891), fluspirilene (B1673487), and penfluridol (B1679229), represents a group of potent dopamine (B1211576) D2 receptor antagonists. While effective in the management of psychosis, their clinical use is often tempered by their side effect profiles. This guide provides a comparative overview of the adverse effects associated with these agents, supported by available clinical data, to inform research and drug development efforts.
Key Side Effect Profile Comparison
The subsequent sections detail the comparative incidence and nature of key side effects associated with pimozide, fluspirilene, and penfluridol. The data presented is a synthesis of findings from various clinical trials and reviews. Direct head-to-head comparative trials for all three agents are limited, and thus, comparisons should be interpreted with caution.
Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms are a common class of side effects for typical antipsychotics, stemming from the blockade of dopamine D2 receptors in the nigrostriatal pathway. These symptoms include parkinsonism, dystonia, akathisia, and tardive dyskinesia.
A study comparing pimozide to haloperidol (B65202) in children and adolescents with Tourette's disorder found that haloperidol was associated with significantly greater extrapyramidal symptoms[1][2]. Another clinical trial reported that fluspirilene induced more parkinsonism than chlorpromazine[3]. A comprehensive review of penfluridol suggests its efficacy and adverse effect profile, including EPS, are similar to other typical antipsychotics, both oral and depot formulations[4][5]. One study on penfluridol noted that 35% of patients required antiparkinsonian medication to manage extrapyramidal reactions.
| Side Effect Category | Pimozide | Fluspirilene | Penfluridol |
| Extrapyramidal Symptoms (EPS) | Lower incidence compared to haloperidol[1][2]. | Higher incidence of parkinsonism compared to chlorpromazine[3]. | Incidence comparable to other typical antipsychotics[4][5]. One study reported 35% of patients required antiparkinsonian medication. |
Cardiovascular Effects: QTc Prolongation
A significant safety concern with some antipsychotics is the prolongation of the corrected QT (QTc) interval on the electrocardiogram (ECG), which can increase the risk of serious cardiac arrhythmias like Torsades de Pointes. Pimozide is particularly noted for its potential to prolong the QTc interval[6][7][8]. While comparative data is sparse, the risk of QTc prolongation is a critical consideration for all diphenylbutylpiperidines. One study comparing pimozide and haloperidol found that the QTc interval was more prolonged during pimozide treatment, although the values for both medications were not in an abnormal range[9].
| Side Effect Category | Pimozide | Fluspirilene | Penfluridol |
| QTc Prolongation | Associated with a risk of QTc prolongation[6][7][8]. One study showed more pronounced prolongation compared to haloperidol[9]. | Data on comparative risk is limited. | Noted as a potential adverse effect[5]. |
Metabolic Side Effects
Metabolic disturbances, including weight gain and hyperprolactinemia, are known side effects of many antipsychotic medications.
Weight Gain: A network meta-analysis of antipsychotic side effects found that pimozide was associated with an average weight gain of more than 2 kg compared to placebo[10]. Data for fluspirilene in the same analysis was very uncertain due to small sample sizes[10]. Penfluridol is also associated with weight gain[11].
Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway leads to elevated prolactin levels. One review reported an 80% incidence of hyperprolactinemia with pimozide treatment[12]. Penfluridol is also likely to cause dose-dependent hyperprolactinemia[5]. Fluspirilene is also known to cause hormonal changes leading to hyperprolactinemia[13].
| Side Effect Category | Pimozide | Fluspirilene | Penfluridol |
| Weight Gain | Average gain >2 kg vs. placebo[10]. | Data uncertain[10]. | Associated with weight gain[11]. |
| Hyperprolactinemia | High incidence (reported at 80%)[12]. | Can cause hyperprolactinemia[13]. | Likely to occur, dose-dependent[5]. |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of side effect profiles in clinical trials.
Assessment of Extrapyramidal Symptoms
A comprehensive evaluation of EPS involves the use of validated rating scales.
-
Workflow for EPS Assessment:
-
Baseline Assessment: Conduct a neurological examination and administer rating scales before initiating treatment.
-
Regular Monitoring: Repeat assessments at regular intervals throughout the treatment period.
-
Rating Scales:
-
Abnormal Involuntary Movement Scale (AIMS): For tardive dyskinesia.
-
Simpson-Angus Scale (SAS): For parkinsonism.
-
Barnes Akathisia Rating Scale (BARS): For akathisia.
-
Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive scale covering parkinsonism, dystonia, and dyskinesia.
-
-
Experimental workflow for assessing extrapyramidal symptoms.
Assessment of QTc Interval Prolongation
ECG monitoring is the standard for assessing the risk of QTc prolongation.
-
Methodology:
-
Baseline ECG: Obtain a 12-lead ECG prior to treatment initiation.
-
Follow-up ECGs: Perform ECGs at specified intervals, especially after dose increases.
-
QTc Calculation: Manually measure the QT interval and correct for heart rate using a validated formula, such as the Bazett (for heart rates 60-100 bpm) or Fridericia (for heart rates outside 60-100 bpm) formula, as machine readings can be inaccurate.
-
Assessment of Metabolic Side Effects
Monitoring for metabolic changes is essential for long-term patient safety.
-
Parameters and Schedule:
-
Baseline Measurements:
-
Weight and Body Mass Index (BMI)
-
Fasting plasma glucose
-
Fasting lipid profile (total cholesterol, LDL, HDL, triglycerides)
-
-
Follow-up Monitoring:
-
Weight/BMI: At 4, 8, and 12 weeks, then quarterly.
-
Fasting Glucose and Lipids: At 12 weeks, then annually.
-
-
Signaling Pathways
The primary mechanism of action of diphenylbutylpiperidine antipsychotics is the blockade of dopamine D2 receptors. This action disrupts the normal signaling cascade initiated by dopamine.
Dopamine D2 Receptor Signaling Pathway
Dopamine binding to the D2 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Diphenylbutylpiperidines act as antagonists at this receptor, preventing this inhibitory effect and thereby altering downstream signaling.
Dopamine D2 receptor antagonism by diphenylbutylpiperidines.
Conclusion
The diphenylbutylpiperidine antipsychotics—pimozide, fluspirilene, and penfluridol—are effective but are associated with a significant burden of side effects, particularly extrapyramidal symptoms, QTc prolongation, and metabolic disturbances. The available evidence suggests potential differences in the side effect profiles, with pimozide showing a higher risk for QTc prolongation and significant weight gain. However, a lack of direct comparative studies necessitates further research to delineate the relative safety of these agents more clearly. A thorough understanding of their side effect profiles and the implementation of rigorous monitoring protocols are paramount for their safe use in clinical practice and for the development of safer, more tolerable antipsychotic medications.
References
- 1. Relative efficacy of haloperidol and pimozide in children and adolescents with Tourette's disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 3. A controlled clinical trial of fluspirilene, a long-acting injectable neuroleptic, in schizophrenic patients with acute exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penfluridol for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejpsychiatry.com [ejpsychiatry.com]
- 6. Antipsychotic - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. QTc Prolongation by Psychotropic Drugs and the Risk of Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic side effects in persons with schizophrenia during mid‐ to long‐term treatment with antipsychotics: a network meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the side effects of Penfluridol? [synapse.patsnap.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. What are the side effects of Fluspirilene? [synapse.patsnap.com]
Clopimozide's Receptor Binding Affinity: A Comparative Analysis with Other Neuroleptics
For Researchers, Scientists, and Drug Development Professionals
Clopimozide, a neuroleptic compound from the diphenylbutylpiperidine class, exhibits a distinct receptor binding profile that sets it apart from other antipsychotic agents. While comprehensive binding data for this compound itself is limited in publicly accessible literature, an analysis of its class counterparts, such as pimozide (B1677891) and penfluridol, alongside well-characterized neuroleptics, provides valuable insights into its pharmacological characteristics. This guide offers a comparative overview of this compound's anticipated receptor binding affinities against those of established neuroleptics like haloperidol, risperidone, olanzapine (B1677200), and clozapine, supported by experimental data and protocols.
Comparative Receptor Binding Affinities
The therapeutic and side-effect profiles of neuroleptic drugs are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) for this compound's class analogs (pimozide and penfluridol) and other commonly used neuroleptics at key receptors. A lower Ki value indicates a higher binding affinity.
| Drug | Dopamine (B1211576) D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Adrenergic α1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Histamine H1 (Ki, nM) |
| This compound (inferred) | High Affinity | Moderate to Low Affinity | Moderate Affinity | Low Affinity | Low Affinity |
| Pimozide | 3.0[1] | 361 (5-HT2A)[2] | 39[1] | >1000 | >1000 |
| Penfluridol | 159[2] | 361[2] | 602 (α1D)[2] | >1000 | >10,000[2] |
| Haloperidol | 1.5 | 45 | 13 | >1000 | 410 |
| Risperidone | 3.3 | 0.17 | 0.8 | >1000 | 20 |
| Olanzapine | 11 | 4 | 19 | 2.5 | 7 |
| Clozapine | 125 | 5 | 7 | 1.9 | 6 |
Note: Data for this compound is inferred based on the profiles of pimozide and penfluridol, fellow members of the diphenylbutylpiperidine class. Ki values for comparator neuroleptics are compiled from various publicly available databases and scientific literature.
Diphenylbutylpiperidines, including this compound, are characterized by their potent antagonism of the dopamine D2 receptor, which is believed to be central to their antipsychotic efficacy.[3] Notably, this class of drugs, including this compound, also demonstrates significant activity as calcium channel antagonists, with IC50 values in the range of 13-30 nM for the inhibition of [3H]nitrendipine binding.[4] This action on voltage-operated calcium channels may contribute to their unique therapeutic effects, particularly on the negative symptoms of schizophrenia.[4]
Compared to atypical antipsychotics like olanzapine and clozapine, the diphenylbutylpiperidine class generally exhibits lower affinity for serotonergic (5-HT2A), muscarinic (M1), and histaminic (H1) receptors.[2] This profile suggests a lower propensity for side effects such as weight gain, sedation, and anticholinergic effects, which are often associated with high affinity for these receptors.
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. This experimental approach allows for the quantification of the interaction between a drug and a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a specific receptor.
Materials:
-
Cell Membranes: Homogenized cell membranes expressing the target receptor (e.g., human dopamine D2 receptor).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-spiperone for the D2 receptor).
-
Test Compound: The drug being evaluated (e.g., this compound) at various concentrations.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic conditions for binding.
-
Filtration Apparatus: A device to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand binding is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the logical relationships in receptor pharmacology, the following diagrams are provided.
References
A Comparative Efficacy Analysis of Clopimozide and Other Typical Antipsychotics
A note on Clopimozide: Direct comparative efficacy data for this compound is scarce in publicly available literature as it was never marketed. This guide will therefore utilize data from its close structural and pharmacological analogue, pimozide (B1677891), a fellow member of the diphenylbutylpiperidine class of typical antipsychotics, to draw relevant comparisons against other common typical antipsychotics like haloperidol (B65202) and chlorpromazine (B137089). This substitution is made to provide a meaningful comparative analysis based on the available scientific evidence.
Introduction
Typical antipsychotics, also known as first-generation antipsychotics, have been a cornerstone in the management of schizophrenia and other psychotic disorders for decades. Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This guide provides a comparative overview of the efficacy and side effect profile of pimozide (as a proxy for this compound) versus other widely used typical antipsychotics, supported by data from clinical studies.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The therapeutic effects of typical antipsychotics are primarily attributed to their ability to block dopamine D2 receptors.[1] In conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is thought to contribute to the positive symptoms (e.g., hallucinations, delusions).[2] By antagonizing D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms. However, this blockade is not selective and also affects other dopamine pathways, which can lead to a range of side effects, most notably extrapyramidal symptoms (EPS).
Below is a diagram illustrating the simplified signaling pathway associated with dopamine D2 receptor antagonism by typical antipsychotics.
Comparative Efficacy Data
The following tables summarize the available quantitative data from clinical trials comparing the efficacy of pimozide with other typical antipsychotics.
Table 1: Efficacy in Schizophrenia
| Comparison | Study Design | Key Efficacy Measures & Results | Conclusion | Citation(s) |
| Pimozide vs. Chlorpromazine | 4-week, double-blind, randomized controlled trial in 20 patients with acute schizophrenia. | Brief Psychiatric Rating Scale (BPRS): Chlorpromazine group showed significant improvement at week 1; pimozide group showed improvement at week 3. No significant difference between groups by the end of the study. Clinical Global Impression (CGI) Scale: Greater improvement in the chlorpromazine group at week 4. | Chlorpromazine may have an earlier onset of action, but overall efficacy was comparable by the end of the 4-week trial. | [3][4] |
| Pimozide vs. Chlorpromazine | 52-week, double-blind study in 43 chronic schizophrenic outpatients. | Both groups showed a general pattern of improvement over the 52 weeks. No significant difference was found between the two groups. | Pimozide is as effective and safe as chlorpromazine for maintenance therapy in chronic schizophrenia. | |
| Pimozide vs. Haloperidol | Double-blind study in patients with phencyclidine-induced psychosis. | Responses to haloperidol and pimozide were statistically equivalent and both were significantly superior to chlorpromazine. | In this specific context, pimozide and haloperidol showed similar superior efficacy over chlorpromazine. | [5] |
Comparative Side Effect Profiles
The use of typical antipsychotics is often limited by their side effect profiles, particularly the incidence of extrapyramidal symptoms (EPS).
Table 2: Key Adverse Effects
| Adverse Effect | Pimozide | Haloperidol | Chlorpromazine | Citation(s) |
| Extrapyramidal Symptoms (EPS) | Higher incidence compared to chlorpromazine. | Generally considered to have a high risk of EPS. | Lower incidence of EPS compared to pimozide. | [3][4] |
| Sedation | Relatively non-sedating. | Can cause sedation. | More pronounced sedative effects compared to pimozide. | |
| Anticholinergic Effects | Fewer autonomic effects. | Moderate anticholinergic effects. | Significant anticholinergic effects (e.g., dry mouth, blurred vision). | |
| Hypotension | Less likely to cause hypotension. | Can cause orthostatic hypotension. | More likely to cause hypotension compared to haloperidol. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for key comparative studies.
Pimozide vs. Chlorpromazine in Acute Schizophrenia
-
Study Design: A four-week, double-blind, randomized, comparative clinical trial.[3][4]
-
Patient Population: 20 patients (13 male, 7 female), aged 21 to 53, with a diagnosis of acute schizophrenia.[3]
-
Interventions:
-
Outcome Measures:
Workflow of a Typical Randomized Controlled Trial (RCT) for Antipsychotics
The following diagram illustrates a standard workflow for a randomized controlled trial in psychiatry, based on the CONSORT (Consolidated Standards of Reporting Trials) guidelines.
Conclusion
Based on the available evidence for pimozide as a proxy, this compound can be expected to have a similar efficacy profile to other typical antipsychotics like chlorpromazine and haloperidol in the management of schizophrenia. The primary differences appear to lie in the onset of action and the side effect profiles. While pimozide may have a slower onset of action compared to chlorpromazine, its overall efficacy in treating psychotic symptoms is comparable. The choice between these agents would likely be guided by the patient's specific symptom cluster and their susceptibility to particular side effects, with pimozide presenting a higher risk of extrapyramidal symptoms but potentially fewer sedative and anticholinergic effects than chlorpromazine. As with all typical antipsychotics, careful monitoring for adverse effects is essential.
References
Validating Clopimozide's Profile: A Comparative Analysis with Alternative Compounds
A deep dive into the pharmacological profile of the potent antipsychotic Clopimozide reveals a dual mechanism of action, targeting both dopamine (B1211576) D2 receptors and voltage-gated calcium channels. To rigorously validate these findings, a comparative analysis with other compounds from the diphenylbutylpiperidine class, such as pimozide (B1677891) and fluspirilene, alongside mechanistically distinct antipsychotics, is essential. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to aid researchers in contextualizing this compound's activity and selecting appropriate validation compounds.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
The diphenylbutylpiperidine class of antipsychotics, to which this compound belongs, is characterized by high-affinity antagonism of the dopamine D2 receptor and potent inhibition of L-type calcium channels. The following table summarizes the available in vitro data for this compound and its key comparators.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | L-type Calcium Channel Antagonism (IC50, nM) |
| This compound | Potent, specific value not reported (class range: 0.5 - 5 nM) | 13 - 30 |
| Pimozide | ~1.3 | 13 |
| Fluspirilene | ~0.3 | 21 |
| Penfluridol | Not Reported | 30 |
Signaling Pathways and Mechanisms of Action
The therapeutic effects and side-effect profiles of this compound and its alternatives can be understood through their modulation of distinct signaling pathways.
As illustrated, this compound (and other diphenylbutylpiperidines) inhibits the dopamine D2 receptor, which is coupled to an inhibitory G-protein (Gi). This action prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades involving cAMP, PKA, and CREB-mediated gene transcription. Concurrently, this compound directly blocks L-type calcium channels, reducing calcium influx in response to membrane depolarization and thereby affecting a variety of cellular responses.
Experimental Protocols
To enable researchers to replicate and validate these findings, detailed methodologies for the key experiments are provided below.
Dopamine D2 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine D2 receptor in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Calcium Channel Antagonism Assay
The following protocol describes a functional assay to assess the inhibitory effect of compounds on L-type calcium channels using isolated tissue preparations.
Protocol:
-
Tissue Preparation: Isolate a section of rat aorta and cut it into rings. Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Contraction: Induce a sustained contraction of the aortic rings by adding a high concentration of potassium chloride (KCl) to the bath. This depolarizes the smooth muscle cells and opens voltage-gated L-type calcium channels.
-
Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative manner to obtain a concentration-response curve.
-
Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation induced by the test compound as a percentage of the maximal contraction induced by KCl. Calculate the concentration of the compound that produces 50% of the maximal relaxation (IC50).
Conclusion
The available data strongly support the dual action of this compound as a potent dopamine D2 receptor antagonist and an L-type calcium channel blocker. This profile is shared with other members of the diphenylbutylpiperidine class, such as pimozide and fluspirilene, making them suitable comparators for in vitro and in vivo validation studies. For researchers seeking to investigate the distinct contributions of each mechanism, compounds with more selective profiles, such as a pure D2 antagonist or a specific calcium channel blocker, should be employed. The provided experimental protocols offer a robust framework for conducting these comparative studies, ultimately leading to a more comprehensive understanding of this compound's pharmacological effects.
Comparative Neuroprotective Effects of Clopimozide and Pimozide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective potential of two diphenylbutylpiperidine neuroleptics, Clopimozide and pimozide (B1677891). Due to a lack of direct comparative studies, this guide synthesizes the available preclinical data for each compound, highlighting their shared mechanisms and the existing evidence for their neuroprotective or, in some cases, detrimental effects in neurodegenerative models.
Introduction
This compound and pimozide are structurally related antipsychotic compounds belonging to the diphenylbutylpiperidine class.[1] Their primary pharmacological action involves the antagonism of dopamine (B1211576) D2 receptors.[2][3] Beyond their use in psychiatry, there is growing interest in the potential neuroprotective properties of various psychotropic agents. This guide examines the current, albeit limited, evidence for this compound and the more extensively, yet conflictingly, studied pimozide in the context of neuroprotection.
A key shared mechanistic feature of the diphenylbutylpiperidine class is their activity as potent calcium channel antagonists.[4][5][6][7] Dysregulation of calcium homeostasis is a critical factor in the pathophysiology of many neurodegenerative diseases, making calcium channel blockade a plausible strategy for neuroprotection.[8][9]
Comparative Analysis of Neuroprotective Evidence
Direct experimental comparisons of the neuroprotective effects of this compound and pimozide are not available in the current scientific literature. Therefore, this section presents a summary of the individual findings for each compound to facilitate an indirect comparison.
Pimozide: A Profile of Contradictory Findings
Pimozide's neuroprotective potential has been investigated with mixed results. While its mechanism as a T-type calcium channel blocker suggests a potential for neuroprotection, in vivo studies in models of amyotrophic lateral sclerosis (ALS) have not supported this hypothesis and have, in some instances, indicated negative outcomes.[8]
This compound: An Unexplored Potential
There is a significant lack of published research specifically investigating the neuroprotective effects of this compound. Its potential in this area is largely inferred from its shared chemical class and mechanism of action with pimozide, particularly its role as a calcium channel antagonist.[4][6]
Data Presentation
The following tables summarize the available quantitative data on the pharmacological actions of this compound and pimozide relevant to their potential neuroprotective effects.
Table 1: Comparative Pharmacological Profile
| Feature | This compound | Pimozide |
| Drug Class | Diphenylbutylpiperidine | Diphenylbutylpiperidine |
| Primary Mechanism | Dopamine D2 Receptor Antagonist | Dopamine D2 Receptor Antagonist |
| Other Known Mechanisms | Calcium Channel Antagonist | Calcium Channel Antagonist, 5-HT7 Receptor Antagonist |
| Neuroprotective Evidence | No direct studies found | Conflicting evidence from in vivo studies |
Table 2: Receptor and Channel Binding Affinities
| Target | This compound (IC50/Ki) | Pimozide (IC50/Ki) |
| Dopamine D2 Receptor | 0.01 µM (IC50)[6] | Ki: 3.0 nM[10] |
| Dopamine D3 Receptor | Not Reported | Ki: 0.83 nM[10] |
| Dopamine D1 Receptor | Not Reported | Ki: 6600 nM[10] |
| Calcium Channel | 0.017 µM (IC50 for [3H]nitrendipine binding inhibition)[6] | IC50: 13-30 nM for [3H]nitrendipine binding inhibition[4][5][11][12] |
| 5-HT7 Receptor | Not Reported | Ki: 0.5 nM[1] |
| α1-adrenoceptor | 0.25 µM (IC50)[6] | Ki: 39 nM[10] |
Experimental Protocols
This section details a representative experimental protocol for evaluating the neuroprotective effects of a compound in a relevant animal model of neurodegeneration, based on studies investigating pimozide.
In Vivo Neuroprotection Study in a SOD1G93A Mouse Model of ALS
This protocol is adapted from studies investigating the effects of pimozide in a transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS).
Objective: To assess the effect of chronic administration of the test compound on motor performance, survival, and neuropathological markers in the SOD1G93A mouse model of ALS.
Animal Model: Transgenic mice expressing the human superoxide (B77818) dismutase 1 (SOD1) gene with the G93A mutation. These mice exhibit a progressive motor neuron disease that mimics many features of human ALS.
Experimental Groups:
-
SOD1G93A mice receiving the test compound (e.g., pimozide)
-
SOD1G93A mice receiving vehicle control
-
Wild-type littermates receiving the test compound
-
Wild-type littermates receiving vehicle control
Drug Administration:
-
The test compound is dissolved in a suitable vehicle.
-
Administer daily or on a specified schedule via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Dosing should begin at a pre-symptomatic or early symptomatic stage and continue until the experimental endpoint.
Behavioral Assessments:
-
Motor Performance: Assessed weekly using tests such as the rotarod test to measure motor coordination and balance, and grip strength tests.
-
Disease Onset and Progression: Monitored daily for signs of motor deficits, such as tremors or limb paralysis.
-
Survival: The lifespan of the animals in each group is recorded.
Neuropathological Analysis (at a defined endpoint):
-
Immunohistochemistry: Spinal cord and brain tissues are collected and processed for immunohistochemical analysis of motor neuron survival (e.g., using markers like NeuN or ChAT) and glial activation (e.g., using markers like Iba1 for microglia and GFAP for astrocytes).
-
Protein Aggregation Analysis: Western blot or ELISA can be used to quantify levels of misfolded proteins, such as SOD1, in tissue homogenates.
-
Neuromuscular Junction (NMJ) Integrity: Staining of muscle tissue (e.g., tibialis anterior) to assess the innervation status of NMJs.
Statistical Analysis:
-
Behavioral data and survival are typically analyzed using appropriate statistical tests, such as ANOVA with repeated measures for motor performance and Kaplan-Meier survival analysis.
-
Neuropathological data are analyzed using t-tests or ANOVA.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Proposed neuroprotective mechanism of diphenylbutylpiperidines.
Experimental Workflow
Caption: General workflow for screening neuroprotective compounds.
Conclusion
The comparative analysis of the neuroprotective effects of this compound and pimozide is currently hampered by a lack of direct evidence for this compound and conflicting findings for pimozide. Both compounds, as members of the diphenylbutylpiperidine class, exhibit calcium channel blocking activity, a mechanism with theoretical neuroprotective potential. However, the translation of this mechanism into tangible neuroprotective outcomes in vivo remains to be conclusively demonstrated and, in the case of pimozide in ALS models, has been challenged.
For researchers in drug development, this guide underscores the need for further investigation into the neuroprotective properties of this compound. For those studying pimozide, the existing contradictory data highlights the importance of model selection and the careful interpretation of results. Future research should aim to conduct direct comparative studies of these compounds in various models of neurodegeneration to elucidate their true potential in this therapeutic area.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of clozapine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists. | Semantic Scholar [semanticscholar.org]
- 6. This compound | Calcium Channel | TargetMol [targetmol.com]
- 7. pnas.org [pnas.org]
- 8. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective properties of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Clopimozide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Clopimozide, a potent antipsychotic drug, requires meticulous handling and disposal protocols to mitigate potential hazards to both personnel and the ecosystem. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with regulatory guidelines and best practices for pharmaceutical waste management.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework in the United States. Several federal and state agencies have established guidelines to ensure the safe handling and disposal of these materials.[1][2] It is crucial to adhere to these regulations to avoid environmental contamination and potential legal repercussions.
| Regulatory Body | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Regulates hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities.[2][3] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion and misuse.[1][2] The DEA provides guidelines for their proper disposal, often through take-back programs.[1] |
| State Environmental Agencies | Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal that must be followed.[1] |
| Local Regulations | Municipalities may have additional ordinances concerning waste disposal that need to be considered. |
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, especially during disposal procedures, wearing appropriate Personal Protective Equipment (PPE) is essential to prevent exposure. Based on safety data sheets for similar compounds, the following PPE is recommended.[4]
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[4] |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | A particle respirator may be necessary if there is a risk of generating dust.[4] |
Safety Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[6]
-
Use in a well-ventilated area.
-
Do not eat, drink, or smoke when using this product.[6]
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures that the compound is managed in compliance with all relevant regulations.
1. Consult the Safety Data Sheet (SDS): Before initiating any disposal procedure, thoroughly review the specific Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding hazards, handling, and emergency procedures.[4]
2. Segregate the Waste: this compound waste should be collected in a designated, properly labeled, and sealed container.[4] It is crucial not to mix it with other waste streams to avoid chemical reactions and ensure proper disposal.[4]
3. Engage a Licensed Professional Waste Disposal Service: Contact a reputable and licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[4]
4. Preferred Disposal Method: Incineration: The preferred method for the disposal of many pharmaceuticals is chemical incineration.[2][4] This process typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
5. Maintain Thorough Documentation: Keep detailed records of the disposal process, including the date, quantity of waste, and the name of the licensed disposal company.[4]
Environmental Hazards of Antipsychotic Medications
Improper disposal of antipsychotic drugs like this compound can lead to their release into the environment, posing a significant threat to ecosystems.[7] These compounds and their metabolites can persist in water and soil, leading to several adverse effects:
-
Contamination of Waterways: Low levels of pharmaceuticals are increasingly being detected in surface waters, which can adversely affect fish and other aquatic wildlife.[8][9]
-
Bioaccumulation: Some drugs can accumulate in organisms and move up the food chain, potentially reaching concentrations that are harmful to wildlife and, indirectly, to humans.[10][11]
-
Impact on Non-Target Organisms: The pharmacological targets of many drugs are conserved across species, meaning that even at low concentrations, these compounds can have unintended physiological and behavioral effects on wildlife.[10]
Due to these environmental risks, flushing this compound down the toilet or disposing of it in the regular trash is strongly discouraged unless explicitly permitted by local regulations and as a last resort.[1][12] The EPA has banned the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2][8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe disposal of this compound, protecting themselves, the community, and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 9. Pharmaceutical waste - Washington State Department of Ecology [ecology.wa.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. Antipsychotics as environmental pollutants: An underrated threat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dea.gov [dea.gov]
Essential Safety and Handling of Clopimozide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Clopimozide is paramount. This document provides immediate, essential safety protocols, operational guidelines, and disposal plans to foster a secure laboratory environment.
This compound is a diphenylbutylpiperidine derivative and a potent antipsychotic compound. Due to its pharmacological activity and potential for occupational exposure, stringent safety measures must be observed during handling, storage, and disposal. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols to minimize risk.
Hazard Identification and Personal Protective Equipment
This compound presents several potential hazards upon exposure. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation if inhaled as a dust. Some related compounds have also been associated with allergic skin reactions. Therefore, a comprehensive PPE strategy is essential.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended when handling pure compound or high concentrations. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of dust. | To prevent respiratory irritation and systemic absorption through inhalation. |
| Protective Clothing | A laboratory coat should be worn at all times. Consider a disposable gown for procedures with a high risk of contamination. | To protect skin and personal clothing from contamination. |
Occupational Exposure Limits
While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, it is prudent to handle it as a potent compound. For context, an OEL for a comparable antipsychotic, Haloperidol, is provided below.
Table 2: Occupational Exposure Limit for a Comparable Antipsychotic Agent
| Compound | OEL (8-hour Time-Weighted Average) | Organization |
| Haloperidol | 1 µg/m³ | Pfizer |
Given the high potency of this compound, it is recommended to maintain exposure levels as low as reasonably achievable (ALARA).
Safe Handling and Operational Plans
Adherence to standard operating procedures is critical to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a glove box or other containment strategies is advisable for procedures involving large quantities or with a high potential for aerosolization.
Work Practices:
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.
-
Avoidance of Contamination: Do not eat, drink, or smoke in laboratory areas. Avoid creating dust when handling the solid material.
-
Transport: When transporting this compound within the laboratory, use a sealed, secondary container.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization: this compound waste should be treated as hazardous chemical waste.
-
Containerization: Collect all waste, including contaminated PPE, in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[1] For unused medicines in a non-laboratory setting, refer to FDA guidelines for drug take-back programs or proper household trash disposal methods.
Experimental Protocol: Dopamine (B1211576) D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (a radiolabeled D2 antagonist)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the cell membranes, [³H]-Spiperone at a concentration near its Kd (dissociation constant), and either assay buffer (for total binding), a high concentration of a non-labeled D2 antagonist like Haloperidol (for non-specific binding), or the various dilutions of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation.
Experimental Workflow for Dopamine D2 Receptor Binding Assay
A flowchart of the key steps in a dopamine D2 receptor binding assay.
Signaling Pathway
This compound functions as a potent antagonist of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the D2 receptor inhibits the downstream signaling cascade that is normally initiated by dopamine.
Dopamine D2 Receptor Antagonism by this compound
This compound competitively blocks dopamine from binding to the D2 receptor, thereby inhibiting the Gi-protein mediated decrease in cAMP and subsequent cellular responses.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
